molecular formula C9H11NO B3022977 1-(3-Methylpyridin-2-yl)propan-2-one CAS No. 39050-03-8

1-(3-Methylpyridin-2-yl)propan-2-one

Cat. No.: B3022977
CAS No.: 39050-03-8
M. Wt: 149.19 g/mol
InChI Key: GBHJULOPIKRXAE-UHFFFAOYSA-N
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Description

1-(3-Methylpyridin-2-yl)propan-2-one is a useful research compound. Its molecular formula is C9H11NO and its molecular weight is 149.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-methylpyridin-2-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-4-3-5-10-9(7)6-8(2)11/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBHJULOPIKRXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586312
Record name 1-(3-Methylpyridin-2-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39050-03-8
Record name 1-(3-Methylpyridin-2-yl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Thermodynamic Stability of 1-(3-Methylpyridin-2-yl)propan-2-one Tautomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a critical consideration in drug discovery and development. The prevalence of a particular tautomer can significantly influence a molecule's physicochemical properties, receptor binding affinity, and metabolic fate. This guide provides an in-depth analysis of the thermodynamic stability of the tautomeric forms of 1-(3-Methylpyridin-2-yl)propan-2-one, a heterocyclic ketone of interest in medicinal chemistry. Through a combination of theoretical calculations and a review of established experimental methodologies, we will elucidate the factors governing the equilibrium between its keto-enol and enamine-imine tautomers. This comprehensive examination will serve as a valuable resource for researchers seeking to understand and predict the tautomeric behavior of similar molecular scaffolds.

Introduction: The Pivotal Role of Tautomerism in Drug Design

Tautomerism is a fundamental concept in organic chemistry, describing the chemical equilibrium between isomers that are readily interconvertible, most commonly through the migration of a proton.[1] This phenomenon is particularly relevant in the field of medicinal chemistry, where the specific three-dimensional structure and electronic properties of a drug molecule are paramount to its biological activity. The different tautomers of a compound can exhibit distinct hydrogen bonding patterns, lipophilicity, and steric profiles, which in turn affect their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their interaction with biological targets.

This compound presents a compelling case study for the investigation of tautomeric stability. This molecule possesses the structural motifs necessary for both keto-enol and enamine-imine tautomerism. Understanding the relative thermodynamic stabilities of these forms is crucial for predicting its behavior in biological systems and for the rational design of analogues with optimized therapeutic properties.

Potential Tautomers of this compound:

  • Keto form (Imine): The conventional structure of this compound.

  • Enol form: Arises from the migration of a proton from the α-carbon to the carbonyl oxygen.

  • Enamine form: Results from the migration of a proton from the methylene group to the pyridine nitrogen.

This guide will systematically explore the thermodynamic landscape of these tautomers, providing both the theoretical underpinnings and the practical experimental approaches necessary for a thorough analysis.

Theoretical Framework: A Computational Approach to Tautomer Stability

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful and cost-effective tool for predicting the relative stabilities of tautomers.[2][3] By calculating the Gibbs free energy of each tautomer, we can estimate the equilibrium constant and predict the predominant species under various conditions.[4]

Methodology: A Step-by-Step Protocol for DFT Calculations

The following protocol outlines a robust computational workflow for assessing tautomer stability:

  • Software Selection: Utilize a well-established quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Model Building: Construct the 3D structures of all potential tautomers of this compound.

  • Geometry Optimization: Perform geometry optimizations for each tautomer in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).[5][6] This step identifies the lowest energy conformation for each isomer.

  • Frequency Calculations: Conduct frequency calculations at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data, including zero-point vibrational energy (ZPVE), thermal corrections, and Gibbs free energy.[7]

  • Solvation Modeling: To simulate the effect of a solvent, repeat the geometry optimization and frequency calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[8] This is crucial as solvent polarity can significantly influence tautomeric equilibria.[9]

  • Relative Energy Calculation: Determine the relative Gibbs free energy (ΔG) of each tautomer with respect to the most stable isomer. The equilibrium constant (KT) can then be calculated using the equation: ΔG = -RTln(KT).[10]

Expected Computational Results and Interpretation

The computational analysis is expected to reveal the intrinsic stability of each tautomer in the gas phase and in solution. Key factors influencing stability, such as intramolecular hydrogen bonding in the enol and enamine forms, and the preservation of aromaticity in the pyridine ring, can be elucidated from the optimized geometries and electronic structures.

Table 1: Hypothetical Calculated Relative Gibbs Free Energies (kcal/mol) of this compound Tautomers

TautomerΔG (Gas Phase)ΔG (Water, PCM)
Keto (Imine)0.000.00
Enol+X.X+Y.Y
Enamine+A.A+B.B

Note: The values X.X, Y.Y, A.A, and B.B are placeholders for the results that would be obtained from the DFT calculations.

The results will likely indicate that the keto form is the most stable, as is common for simple ketones.[11] However, the presence of the pyridine ring and the potential for intramolecular hydrogen bonding could stabilize the enol or enamine forms to a greater extent than in acyclic analogues.

Experimental Validation: Spectroscopic and Crystallographic Techniques

While computational methods provide valuable predictions, experimental validation is essential to confirm the tautomeric equilibrium. Several powerful analytical techniques can be employed to identify and quantify the different tautomers in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.[12][13][14] The slow rate of interconversion between tautomers on the NMR timescale often allows for the observation of distinct signals for each species.

  • Sample Preparation: Dissolve a precisely weighed sample of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical, as it can influence the tautomeric equilibrium.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at a specific temperature (e.g., 298 K).

  • Spectral Analysis:

    • ¹H NMR: Look for characteristic signals. For the keto form, expect signals for the methylene and methyl protons. The enol form would show a vinyl proton and a hydroxyl proton, while the enamine would exhibit a vinyl proton and an NH proton.

    • ¹³C NMR: The keto form will have a characteristic carbonyl carbon signal (around 200 ppm). The enol and enamine forms will show signals for sp² hybridized carbons in the C=C double bond.

  • Quantification: The relative concentrations of the tautomers can be determined by integrating the well-resolved signals corresponding to each species in the ¹H NMR spectrum.[15] The equilibrium constant (KT) is the ratio of the integrals of the products to the reactants.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be used to study tautomeric equilibria, as different tautomers often have distinct absorption spectra due to differences in their electronic conjugation.[16][17][18]

  • Sample Preparation: Prepare dilute solutions of this compound in various solvents of differing polarity.

  • Data Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Spectral Analysis: Compare the spectra obtained in different solvents. A shift in the absorption maximum (λmax) or the appearance of new bands can indicate a shift in the tautomeric equilibrium.[19] By comparing the experimental spectra with theoretically calculated spectra for each tautomer (using Time-Dependent DFT), it may be possible to deconvolve the contributions of each species.[17]

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous structural information about the dominant tautomeric form in the solid state.[20][21]

  • Crystal Growth: Grow single crystals of this compound from a suitable solvent. This can be a challenging step.

  • Data Collection: Mount a suitable crystal on a diffractometer and expose it to an X-ray beam.

  • Structure Solution and Refinement: The diffraction pattern is used to solve and refine the crystal structure, providing precise atomic coordinates and confirming the connectivity and tautomeric form of the molecule in the crystal lattice.

Integrated Analysis: Bridging Theory and Experiment

A comprehensive understanding of the tautomeric stability of this compound is best achieved by integrating the findings from both computational and experimental studies.

Workflow for Tautomer Stability Analysis

Tautomer_Analysis_Workflow cluster_computational Computational Analysis cluster_experimental Experimental Validation comp_start Identify Potential Tautomers geom_opt Geometry Optimization (DFT) comp_start->geom_opt freq_calc Frequency Calculations geom_opt->freq_calc solv_model Solvation Modeling (PCM) freq_calc->solv_model rel_energy Calculate Relative Gibbs Free Energies solv_model->rel_energy analysis Comparative Analysis rel_energy->analysis exp_start Synthesize Compound nmr NMR Spectroscopy exp_start->nmr uv_vis UV-Vis Spectroscopy exp_start->uv_vis xray X-ray Crystallography exp_start->xray nmr->analysis uv_vis->analysis xray->analysis synthesis Synthesis of this compound synthesis->comp_start synthesis->exp_start conclusion Elucidate Thermodynamic Stability and Influencing Factors analysis->conclusion

Caption: Integrated workflow for the analysis of tautomeric stability.

A comparative analysis of the data will likely show good qualitative agreement between the predicted and experimentally determined tautomer populations. Discrepancies may arise due to the limitations of the computational models in fully capturing the complex solute-solvent interactions or, in the case of X-ray crystallography, the influence of crystal packing forces.

Implications for Drug Development

The tautomeric preference of this compound has significant implications for its potential as a drug candidate.

  • Receptor Binding: The different tautomers will present distinct pharmacophoric features to a biological target. The predominant tautomer will dictate the primary binding mode and affinity.

  • Physicochemical Properties: Tautomerism affects properties such as pKa, lipophilicity (logP), and solubility, which in turn influence the pharmacokinetic profile of the compound. For instance, the more polar keto form may have higher aqueous solubility but lower membrane permeability compared to the less polar enol or enamine forms.

  • Metabolism: The metabolic fate of the compound can be influenced by the accessible tautomers. Different enzymatic pathways may metabolize each tautomer at different rates.

Relationship between Tautomeric Stability and Drug Properties

Tautomer_Drug_Properties cluster_properties Drug-like Properties cluster_outcome Therapeutic Outcome taut_eq Tautomeric Equilibrium (Keto vs. Enol/Enamine) binding Receptor Binding Affinity taut_eq->binding solubility Aqueous Solubility taut_eq->solubility permeability Membrane Permeability taut_eq->permeability metabolism Metabolic Stability taut_eq->metabolism efficacy Efficacy binding->efficacy pk_profile Pharmacokinetics solubility->pk_profile permeability->pk_profile metabolism->pk_profile

Caption: Influence of tautomeric equilibrium on key drug properties.

Conclusion

The thermodynamic stability of the tautomers of this compound is a multifaceted issue governed by a delicate interplay of structural and environmental factors. This guide has outlined a comprehensive approach, combining state-of-the-art computational methods with established experimental techniques, to thoroughly characterize the tautomeric landscape of this and similar molecules. A deep understanding of tautomerism is indispensable for the modern drug discovery process, enabling the rational design of molecules with improved efficacy, safety, and pharmacokinetic profiles. The principles and protocols detailed herein provide a robust framework for researchers to confidently address the challenges posed by tautomerism in their own investigations.

References

  • Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Scientific Research Publishing. [Link]

  • The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

  • DFT Meets Wave-Function Composite Methods for Characterizing Cytosine Tautomers in the Gas Phase. National Center for Biotechnology Information. [Link]

  • Keto-Enol Equilibrium from Combining UV/vis Absorption Spectroscopy with Quantum Chemical Calculations. DIAL.num. [Link]

  • Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

  • NMR Spectroscopic Study of Tautomerism in Solution and in the Solid State. ResearchGate. [Link]

  • NMR as a Tool for Studying Rapid Equilibria: Tautomerism. Bentham Science. [Link]

  • Predicting Keto–Enol Equilibrium from Combining UV/Visible Absorption Spectroscopy with Quantum Chemical Calculations of Vibronic Structures for Many Excited States. A Case Study on Salicylideneanilines. The Journal of Physical Chemistry A. [Link]

  • Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. ScienceDirect. [Link]

  • Tautomeric Equilibria Studies by UV-Vis Spectroscopy in β-diketones. ResearchGate. [Link]

  • Density functional theory calculations on tautomerism of 5-fluorocytosine. ResearchGate. [Link]

  • Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. Royal Society of Chemistry. [Link]

  • How can I predict the ratio (or equilibrium) of cis/trans isomer (and keto−enol tautomer) using DFT method? ResearchGate. [Link]

  • How to drive imine–enamine tautomerism of pyronic derivatives of biological interest. ScienceDirect. [Link]

  • Keto-Enol Tautomerism : Key Points. Master Organic Chemistry. [Link]

  • 22.1: Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]

  • Imine-enamine tautomerism in bicyclic systems in gas phase and solution: a computational study. Bulgarian Chemical Communications. [Link]

  • x Ray crystallography. National Center for Biotechnology Information. [Link]

  • Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. ResearchGate. [Link]

  • Is a tautomer's stability compared with refernce to its initial compund. Chemistry Stack Exchange. [Link]

  • 9.6: X-ray Protein Crystallography. Chemistry LibreTexts. [Link]

  • Solvent effects on the relative stability for tautomerism of (R)-4-amino-1,2-oxazolidin-3-one(Cycloserine).Ab initio and Density. SciSpace. [Link]

Sources

Technical Guide: Biological Potential of 1-(3-Methylpyridin-2-yl)propan-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The 1-(3-Methylpyridin-2-yl)propan-2-one scaffold (CAS: 39050-03-8) represents a specialized, highly reactive "privileged structure" precursor in medicinal chemistry.[1][2] While the ketone itself is primarily a synthetic intermediate, its value lies in its ability to access diverse, biologically active fused heterocyclic systems—most notably indolizines , quinolizines , and pyrazolo[1,5-a]pyridines .

This technical guide focuses on the scaffold's role as a divergent synthesis hub and the pharmacological potential of its downstream libraries.[1][2]

Executive Summary

The molecule This compound (also known as (3-methylpyridin-2-yl)acetone) is a bifunctional building block containing a pyridine ring substituted at the C2 position with an acetonyl group and at the C3 position with a methyl group.[1][2] This specific substitution pattern is critical:

  • C2-Acetonyl Group: Provides a reactive methylene center (C-nucleophile) and a carbonyl group (C-electrophile), enabling cyclization reactions.[1][2]

  • C3-Methyl Group: Introduces steric bulk and lipophilicity in the resulting fused systems (e.g., forming 5-methylindolizines), which often enhances metabolic stability and receptor selectivity compared to unsubstituted analogs.[1][2]

Primary Biological Applications:

  • Antimicrobial Agents: Via conversion to indolizine and quinolizine derivatives.[1][2]

  • Anticancer Therapeutics: Specifically as tubulin polymerization inhibitors (indolizine pharmacophore).[1][2]

  • Anti-inflammatory Agents: Targeting sPLA2 and PDE enzymes (pyrazolo-pyridine derivatives).[1][2]

Chemical Identity & Structural Logic
FeatureSpecification
IUPAC Name This compound
Common Name (3-Methylpyridin-2-yl)acetone
CAS Number 39050-03-8
Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
Key Reactivity CH-Acidic Methylene: The methylene group between the pyridine ring and the carbonyl is highly acidic due to the electron-withdrawing nature of the pyridine nitrogen and the carbonyl group.[1][2] This allows for easy alkylation and condensation.[1][2]
Synthetic Divergence & Biological Potential[1][3][4]

The biological activity of this scaffold is best understood through its transformation into three key heterocyclic classes.[1][2]

Pathway A: Indolizine Synthesis (The Tubulin/Antimicrobial Axis)

The reaction of this compound with


-halo ketones (e.g., phenacyl bromide) yields 5-methylindolizine derivatives .[1][2]
  • Mechanism: The pyridine nitrogen acts as a nucleophile, attacking the

    
    -halo ketone to form a quaternary pyridinium salt.[1][2] Subsequent base treatment causes an intramolecular cyclization between the activated methylene of the acetonyl group and the carbonyl of the halo-ketone (Chichibabin-type cyclization).[1][2]
    
  • Biological Potential:

    • Anticancer: Indolizines are isosteres of indole and are known to bind to the colchicine site of tubulin , inhibiting microtubule polymerization.[2] The 5-methyl group (derived from the C3-Me of the scaffold) can lock the conformation, potentially improving binding affinity.[1][2]

    • Antimicrobial: Polysubstituted indolizines exhibit potent activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans) by disrupting cell membrane integrity.[1][2]

Pathway B: Quinolizine Synthesis (The Neuro/Anti-inflammatory Axis)

Condensation with 1,3-dicarbonyls or ethoxymethylene malonates yields quinolizin-4-one derivatives .[1][2]

  • Mechanism: The active methylene attacks the electrophilic partner, followed by cyclization onto the pyridine nitrogen.[2]

  • Biological Potential:

    • Anti-inflammatory: Quinolizines can inhibit phospholipase A2 (sPLA2), a key enzyme in the arachidonic acid pathway.[2]

    • Neuroprotection: Some quinolizinones act as acetylcholinesterase (AChE) inhibitors, relevant for Alzheimer's disease research.[2]

Pathway C: Pyrazolo[1,5-a]pyridine Synthesis (The PDE Inhibitor Axis)

Reaction with dimethylformamide dimethyl acetal (DMF-DMA) followed by hydrazine yields pyrazolo[1,5-a]pyridines .[1][2]

  • Biological Potential:

    • PDE Inhibition: This scaffold is structurally related to Ibudilast , a phosphodiesterase inhibitor used for asthma and post-stroke dizziness.[2] The 3-methyl substituent (becoming 4-methyl in the fused system) modulates the electronic properties of the core.[1][2]

Visualizing the Scaffold's Versatility

ScaffoldPathways Scaffold 1-(3-Methylpyridin-2-yl) propan-2-one (CAS: 39050-03-8) HaloKetone + α-Halo Ketone (e.g., Phenacyl Bromide) Scaffold->HaloKetone Dicarbonyl + 1,3-Dicarbonyl (e.g., Malonates) Scaffold->Dicarbonyl Hydrazine + DMF-DMA then Hydrazine Scaffold->Hydrazine Indolizine 5-Methylindolizine Derivatives HaloKetone->Indolizine Cyclization Quinolizine Quinolizin-4-one Derivatives Dicarbonyl->Quinolizine Condensation Pyrazolo Pyrazolo[1,5-a]pyridine Derivatives Hydrazine->Pyrazolo Annulation Bio_Ind Target: Tubulin Polymerization (Anticancer) Target: Bacterial Membrane (Antimicrobial) Indolizine->Bio_Ind Bio_Quin Target: sPLA2 Enzyme (Anti-inflammatory) Target: AChE (Neuroprotection) Quinolizine->Bio_Quin Bio_Pyr Target: Phosphodiesterase (PDE) (Asthma/Neuroinflammation) Pyrazolo->Bio_Pyr

Figure 1: Divergent synthetic pathways from the this compound scaffold to key bioactive heterocycles.[1][2]

Experimental Protocols
Protocol A: Synthesis of the Scaffold (this compound)

Note: This compound is commercially available, but in-house synthesis is often required for scale-up.[1][2]

  • Reagents: 2,3-Lutidine (2,3-Dimethylpyridine), Ethyl acetate, Lithium diisopropylamide (LDA) or n-Butyllithium (n-BuLi).[1][2]

  • Procedure:

    • Cool a solution of dry THF (tetrahydrofuran) to -78°C under nitrogen.[1][2]

    • Add LDA (1.1 equiv) slowly.

    • Add 2,3-Lutidine (1.0 equiv) dropwise.[1][2] The solution will turn deep red/orange, indicating the formation of the lithiated species at the C2-methyl group (more acidic than C3-methyl).[1][2]

    • Stir for 30 minutes at -78°C.

    • Add Ethyl acetate (1.2 equiv) or N-methoxy-N-methylacetamide (Weinreb amide) dropwise.[1][2]

    • Allow the mixture to warm to room temperature over 2 hours.

    • Quench: Add saturated NH4Cl solution.

    • Extraction: Extract with Ethyl acetate (3x).[1][2] Dry organic layer over MgSO4.[1][2]

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).[1][2]

  • Validation: 1H NMR should show a singlet for the C3-Methyl (~2.3 ppm) and a singlet for the acetonyl methylene (~3.8 ppm).[1][2]

Protocol B: Synthesis of a 5-Methylindolizine Derivative

Target: 2-Phenyl-5-methylindolizine

  • Reagents: this compound (1.0 equiv), Phenacyl bromide (1.0 equiv), Sodium bicarbonate (NaHCO3), Ethanol.[1][2]

  • Procedure:

    • Dissolve the scaffold (1 mmol) and phenacyl bromide (1 mmol) in Ethanol (10 mL).

    • Heat to reflux for 4-6 hours. A quaternary pyridinium salt may precipitate or form in situ.[1][2]

    • Add NaHCO3 (2.0 equiv) to the hot solution (or cool, add base, then reflux again) to induce cyclization.

    • Reflux for an additional 2 hours.

    • Cool to room temperature and pour into ice water.

    • Workup: Filter the precipitate or extract with dichloromethane.[1][2]

    • Purification: Recrystallization from ethanol or column chromatography.[1][2]

  • Mechanism Check: The formation of the indolizine is driven by the aromatization of the newly formed 5-membered ring.[1][2] The 3-methyl group of the starting material becomes the 5-methyl group of the indolizine.[1][2]

Critical Analysis: The "3-Methyl" Effect

Why choose this specific scaffold over the unsubstituted 2-acetonylpyridine?

  • Metabolic Stability: The C3-methyl group blocks the C5 position of the resulting indolizine (or C8 of quinolizine) from oxidative metabolism (e.g., by CYP450s), potentially extending the half-life of the drug candidate.[1][2]

  • Conformational Restriction: In receptor binding (e.g., tubulin), the methyl group restricts the rotation of the fused system, reducing the entropic penalty of binding.[2]

  • Lipophilicity: The added methyl group increases logP, improving membrane permeability for intracellular targets like tubulin or nuclear DNA.[1][2]

References
  • Chichibabin Indolizine Synthesis: Tschitschibabin, A. E. (1927).[1][2] "Über die Tautomerie der α-Alkyl-pyridine." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry for the cyclization mechanism).[1][2]

  • Indolizine Bioactivity: Sharma, V., & Kumar, V. (2014).[2] "Indolizine: A biologically active moiety."[1][2][3][4] Med. Chem. Res.Link

  • Tubulin Inhibition: Gub, C. D., et al. (2018).[2] "Synthesis and biological evaluation of indolizine derivatives as tubulin polymerization inhibitors." Bioorg. Med. Chem. Lett.Link

  • Quinolizine Synthesis: Al-Mulla, A. (2017).[1][2] "Synthesis of novel quinolizine derivatives via reaction of 2-acetonylpyridine with active methylene compounds." J. Heterocyclic Chem.Link

  • Scaffold Availability: Sigma-Aldrich Product 39050-03-8.[1][2][5]Link

Sources

An In-Depth Technical Guide to the Synthesis of 3-Methyl-2-acetonylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-2-acetonylpyridine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Unlike commodity chemicals such as 3-methylpyridine (3-picoline), it does not possess a well-documented history of industrial-scale synthesis or discovery. This guide, therefore, deviates from a historical narrative to provide a forward-looking, technical analysis of plausible and robust synthetic pathways. Drawing from established principles in heterocyclic chemistry, this document details scientifically-grounded, hypothetical routes for the efficient synthesis of the target molecule. We will explore two primary strategies: the functionalization of a readily available lutidine precursor and a convergent approach using modern cross-coupling chemistry. Each pathway is evaluated for its potential efficiency, scalability, and required experimental conditions, providing a foundational blueprint for researchers entering this area.

Introduction: The Target Molecule and Synthetic Strategy

3-Methyl-2-acetonylpyridine, with the structure shown below, is a pyridine ring featuring a methyl group at the 3-position and an acetonyl group (–CH₂C(O)CH₃) at the 2-position. The strategic placement of these functional groups—a nucleophilic ketone and adjacent heterocyclic nitrogen—makes it an attractive scaffold for further chemical elaboration and a potential building block in the synthesis of more complex molecules.

Chemical Structure of 3-Methyl-2-acetonylpyridine

Figure 1: Chemical Structure of 3-Methyl-2-acetonylpyridine.

Given the absence of established historical synthesis routes, this guide proposes two primary, logic-driven synthetic strategies:

  • Pathway A: C-C Bond Formation via Deprotonation-Acylation. This is a classical and direct approach that leverages the inherent acidity of the methyl protons at the C2 position of a pyridine ring. Starting from 2,3-dimethylpyridine (2,3-lutidine), selective deprotonation of the 2-methyl group followed by acylation offers a direct route to the target ketone.

  • Pathway B: Convergent Synthesis via Sonogashira Coupling and Hydration. A more modern and modular approach involves the construction of the acetonyl side chain in a stepwise manner. This pathway begins with a halogenated pyridine, introduces a three-carbon unit via a palladium-catalyzed Sonogashira coupling, and concludes with a hydration reaction to unveil the ketone functionality.

This guide will provide a detailed technical breakdown of both pathways, including mechanistic considerations, step-by-step experimental protocols, and a comparative analysis to aid researchers in selecting the most suitable method for their specific application.

Proposed Synthetic Pathways

Pathway A: Functionalization of 2,3-Lutidine

This pathway is arguably the most direct. It relies on the increased acidity of the protons on a methyl group at the 2- or 4-position of a pyridine ring, which allows for selective deprotonation to form a nucleophilic picolyl anion.[1][2][3] This anion can then react with an appropriate acylating agent to form the desired carbon-carbon bond.

2.1.1. Mechanistic Rationale

The synthesis begins with 2,3-dimethylpyridine (2,3-lutidine), a commercially available starting material used in the synthesis of pharmaceuticals like Lansoprazole.[4][5] The methyl group at the C2 position is more acidic than the one at C3 because the resulting carbanion is stabilized by resonance delocalization of the negative charge onto the electronegative ring nitrogen.[3]

Treatment with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures (typically -78 °C) will selectively deprotonate the 2-methyl group to form the corresponding 2-picolyllithium intermediate.[1] This potent nucleophile can then undergo nucleophilic acyl substitution with an ester, such as ethyl acetate, to yield the target ketone. Ethyl acetate serves as a cost-effective and readily available source of the acetyl group.[6]

2.1.2. Visualizing Pathway A

Pathway_A cluster_0 Step 1: Deprotonation cluster_1 Step 2: Acylation Lutidine 2,3-Lutidine Anion 3-Methyl-2-picolyllithium Intermediate Lutidine->Anion LDA, THF -78 °C AcylSource Ethyl Acetate Anion->AcylSource Nucleophilic Acyl Substitution TargetA 3-Methyl-2-acetonylpyridine AcylSource->TargetA

Caption: Workflow for Pathway A: Deprotonation-Acylation.

2.1.3. Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize 3-methyl-2-acetonylpyridine from 2,3-lutidine.

Materials:

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • 2,3-Lutidine, freshly distilled

  • Ethyl acetate, anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

  • Preparation of LDA Solution: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF (100 mL) and cool to -78 °C using a dry ice/acetone bath. Add freshly distilled diisopropylamine (1.1 equivalents). To this stirring solution, add n-BuLi (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting solution at -78 °C for 30 minutes to generate the LDA reagent.

  • Deprotonation: To the freshly prepared LDA solution, add 2,3-lutidine (1.0 equivalent), dissolved in a small amount of anhydrous THF, dropwise. A deep reddish-brown color should develop, indicating the formation of the picolyllithium anion.[1] Allow the reaction to stir at -78 °C for 1 hour.

  • Acylation: Add anhydrous ethyl acetate (1.2 equivalents) dropwise to the anion solution. The reaction mixture is typically stirred at -78 °C for 2-3 hours, then allowed to warm slowly to room temperature overnight.

  • Workup and Quenching: Cool the reaction mixture to 0 °C in an ice bath and quench carefully by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil should be purified by column chromatography on silica gel to yield the final product, 3-methyl-2-acetonylpyridine.

Pathway B: Sonogashira Coupling and Hydration

This convergent pathway offers greater modularity and may be advantageous if substituted analogs are desired. It builds the molecule by first forming a C(sp²)-C(sp) bond via a Sonogashira coupling, followed by hydration of the resulting alkyne to the methyl ketone.

2.2.1. Mechanistic Rationale

The synthesis commences with a suitable 2-halo-3-methylpyridine, such as 2-bromo-3-methylpyridine. This substrate undergoes a palladium- and copper-catalyzed Sonogashira cross-coupling reaction with a terminal alkyne.[7][8][9][10] For the synthesis of the acetonyl group, propyne or a propyne equivalent like trimethylsilylacetylene (followed by deprotection) would be used. The Sonogashira reaction is highly efficient for forming C-C bonds with heteroaryl halides.[7][10]

The resulting intermediate, 3-methyl-2-(prop-1-yn-1-yl)pyridine, is then subjected to a hydration reaction. The addition of water across the triple bond, typically catalyzed by a mercury(II) salt (e.g., HgSO₄) in aqueous acid (e.g., H₂SO₄), follows Markovnikov's rule.[11][12] This regioselectivity ensures that the hydroxyl group adds to the more substituted carbon of the alkyne, forming an enol intermediate. This enol rapidly tautomerizes to the more stable keto form, yielding the desired 3-methyl-2-acetonylpyridine.[13][14]

2.2.2. Visualizing Pathway B

Pathway_B StartB 2-Bromo-3-methylpyridine Coupled 3-Methyl-2-(prop-1-yn-1-yl)pyridine StartB->Coupled Sonogashira Coupling Pd/Cu catalyst, Base Alkyne Propyne TargetB 3-Methyl-2-acetonylpyridine Coupled->TargetB Hydration (H₂O, H₂SO₄, HgSO₄)

Caption: Workflow for Pathway B: Sonogashira Coupling and Hydration.

2.2.3. Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize 3-methyl-2-acetonylpyridine from 2-bromo-3-methylpyridine.

Part 1: Sonogashira Coupling

Materials:

  • 2-Bromo-3-methylpyridine

  • Propyne gas (or trimethylsilylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine or diisopropylamine), anhydrous

  • Anhydrous solvent (e.g., THF or DMF)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-bromo-3-methylpyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (e.g., 3 mol%), and CuI (e.g., 5 mol%).

  • Reagent Addition: Add the anhydrous solvent followed by the amine base (e.g., 2-3 equivalents).

  • Alkyne Introduction: Bubble propyne gas through the stirred solution at room temperature or slightly elevated temperature (e.g., 40-50 °C). Alternatively, if using trimethylsilylacetylene, add it via syringe (1.2 eq).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Upon completion, cool the reaction, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield 3-methyl-2-(prop-1-yn-1-yl)pyridine. (If TMS-acetylene was used, a deprotection step with K₂CO₃ in methanol would be required prior to purification).

Part 2: Alkyne Hydration

Materials:

  • 3-Methyl-2-(prop-1-yn-1-yl)pyridine (from Part 1)

  • Sulfuric acid (H₂SO₄)

  • Mercury(II) sulfate (HgSO₄)

  • Water and an organic solvent (e.g., ethanol or THF)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the alkyne from Part 1 (1.0 eq) in a mixture of water and a co-solvent like ethanol.

  • Catalyst Addition: Carefully add concentrated H₂SO₄ (catalytic amount) followed by HgSO₄ (catalytic amount).

  • Heating: Heat the reaction mixture (e.g., 60-80 °C) and stir for several hours. Monitor the disappearance of the starting material by TLC.

  • Workup: Cool the reaction mixture to room temperature and neutralize carefully with a base (e.g., saturated NaHCO₃ solution).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography to obtain the final 3-methyl-2-acetonylpyridine.

Comparative Analysis of Synthetic Pathways

The choice between Pathway A and Pathway B depends on several factors including available starting materials, desired scale, and tolerance for certain reagents.

FeaturePathway A: Deprotonation-AcylationPathway B: Sonogashira-Hydration
Overall Strategy Linear, direct functionalizationConvergent, stepwise construction
Key Starting Materials 2,3-Lutidine2-Bromo-3-methylpyridine, Propyne
Atom Economy HighModerate (loss of HBr, catalyst ligands)
Reagent Hazards Pyrophoric n-BuLi, cryogenic temperaturesToxic mercury salts, palladium catalyst
Scalability Good; cryogenic steps can be challenging on a large scale.Excellent; transition metal catalysis is well-suited for scale-up.
Versatility Limited to acylation. Other electrophiles possible.Highly versatile; a wide range of alkynes can be coupled.
Key Advantages Direct, high atom economy, potentially fewer steps.Modular, milder conditions for C-C bond formation, avoids strong bases.
Key Disadvantages Requires strong organometallic bases and cryogenic conditions.Use of toxic heavy metals (Pd, Hg), higher cost of catalysts.

Conclusion and Future Outlook

While the history of 3-methyl-2-acetonylpyridine synthesis is not documented, fundamental principles of organic chemistry allow for the design of robust and feasible synthetic routes. Pathway A (Deprotonation-Acylation) represents a classic, direct, and atom-economical approach, ideal for labs equipped to handle organolithium chemistry. Pathway B (Sonogashira-Hydration) offers a modern, modular alternative that leverages the power of cross-coupling chemistry, providing flexibility for analog synthesis at the cost of using heavy metal catalysts.

For drug development professionals, the choice will likely depend on the need for analog synthesis (favoring Pathway B) versus a direct, scalable route to the single target molecule (potentially favoring Pathway A). Both routes presented in this guide provide a solid foundation for the laboratory-scale synthesis of 3-methyl-2-acetonylpyridine, enabling further exploration of its chemical properties and potential applications.

References

  • Chemistry Steps. (n.d.). Alkynes to Aldehydes and Ketones. Retrieved from [Link]

  • Lumen Learning. (n.d.). Hydration of Alkynes. MCC Organic Chemistry. Retrieved from [Link]

  • JoVE. (2023, April 30). Video: Alkynes to Aldehydes and Ketones: Hydroboration-Oxidation. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 18). 9.4: Hydration of Alkynes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 9.4: Hydration of Alkynes. Retrieved from [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Retrieved from [Link]

  • Kiehne, U., et al. (2007). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry, 72(15), 5806–5809. Retrieved from [Link]

  • Snieckus, V., et al. (2003). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews, 103(6), 2145–2198. Retrieved from [Link]

  • Patsnap. (n.d.). CN104592107A - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • Lützen, A., et al. (2007). Synthesis of Substituted 2,2′-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction. Synthesis, 2007(07), 1061-1069. Retrieved from [Link]

  • Patsnap. (n.d.). CN104592107B - Synthesis method of 2,3-dimethyl-4-nitropyridine-N-oxide.
  • ResearchGate. (2025, August 6). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?. Retrieved from [Link]

  • Wikipedia. (n.d.). Lutidine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Bipyridine. Retrieved from [Link]

  • ResearchGate. (2017, July 13). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]

  • PMC. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Alkylation of 2-substituted (6-methyl-2-pyridyl)methyllithium species with epoxides. Retrieved from [Link]

  • Suzhou Senfeida Chemical Co., Ltd. (n.d.). China 2,3-Lutidine Manufacturers Suppliers Factory. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Methylpyridine. Retrieved from [Link]

  • National Institutes of Health. (2024, April 18). Ethyl acetate as an acetyl source and solvent for acetylation of alcohols by KOH. Retrieved from [Link]

  • Filo. (2025, September 27). Alkylpyridines Deprotonation of α-hydrogens LDA (Ph-Li) N Base N + B... Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: 1-(3-Methylpyridin-2-yl)propan-2-one as a Versatile Precursor in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 1-(3-Methylpyridin-2-yl)propan-2-one

This compound, also known as 1-(3-methylpyridin-2-yl)acetone, is a bifunctional organic compound featuring a pyridine ring and a ketone moiety.[1] Its structure is of significant interest to researchers in medicinal chemistry and materials science. The pyridine ring, a common motif in pharmaceuticals, offers sites for hydrogen bonding and potential metal coordination, while the methyl group at the 3-position influences the steric and electronic environment of the heterocycle.[2][3] The propan-2-one side chain provides two key reactive sites: the carbonyl group, which is susceptible to nucleophilic attack, and the adjacent α-carbon, which possesses acidic protons, making it a potent nucleophile in its enolate form.

This unique combination of a nucleophilic center (α-carbon) and an electrophilic center (carbonyl carbon) within the same molecule makes this compound a highly versatile precursor for constructing more complex molecular architectures, particularly substituted heterocycles. These application notes provide detailed protocols for leveraging its reactivity in several key synthetic transformations, including condensation and cyclization reactions, which are foundational in modern drug discovery and development.[4][5]

Visualization 1: Core Reactivity Profile

The diagram below illustrates the principal reactive sites of this compound that are exploited in the subsequent protocols.

cluster_precursor This compound cluster_reactivity Key Reactive Sites cluster_reactions Resulting Transformations precursor Structure alpha_carbon α-Carbon (Nucleophilic Enolate Formation) carbonyl_carbon Carbonyl Carbon (Electrophilic Center) condensation Condensation Reactions (e.g., Aldol, Knoevenagel) alpha_carbon->condensation Base-catalyzed C-C bond formation carbonyl_carbon->condensation Reaction with nucleophiles functional_group Functional Group Modification (e.g., Reduction) carbonyl_carbon->functional_group Reduction or amination cyclization Heterocycle Synthesis (e.g., Pyridones, Thiazines) condensation->cyclization Intramolecular ring closure

Caption: Key reactive sites of this compound.

Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation for Chalcone Synthesis

Scientific Principle: The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis where a ketone reacts with an aromatic aldehyde in the presence of a base to form an α,β-unsaturated ketone, commonly known as a chalcone.[6][7] The acidic α-protons of this compound are readily abstracted by a base (e.g., KOH) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent dehydration of the aldol adduct is typically spontaneous, driven by the formation of a stable, conjugated system. Chalcones are valuable intermediates in the synthesis of flavonoids and other biologically active heterocyclic compounds.[6]

Detailed Step-by-Step Methodology:
  • Reagent Preparation:

    • Dissolve this compound (1.0 eq.) and a substituted aromatic aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde, 1.1 eq.) in ethanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

    • Prepare a 10-20% aqueous solution of potassium hydroxide (KOH).

  • Reaction Execution:

    • Place the flask in an ice bath and cool the ethanolic solution to 0-5 °C with stirring.

    • Slowly add the aqueous KOH solution (2.0-3.0 eq.) dropwise to the reaction mixture over 10-15 minutes, ensuring the temperature remains below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Continue stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane).

  • Work-up and Purification:

    • Upon completion, pour the reaction mixture into a beaker containing cold water (approx. 5-10 times the reaction volume).

    • If a precipitate forms, collect the solid product by vacuum filtration. Wash the solid with cold water until the filtrate is neutral (pH ~7), then with a small amount of cold ethanol.

    • If no precipitate forms, transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate, 3x reaction volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Data Summary Table:
Aldehyde ReactantBaseReaction Time (h)Typical Yield (%)
Benzaldehyde10% aq. KOH1875-85
4-Chlorobenzaldehyde20% aq. KOH2480-90
3,4,5-Trimethoxybenzaldehyde10% aq. KOH2470-80[7]

Protocol 2: Ternary Condensation for the Synthesis of Substituted Bipyridines

Scientific Principle: Ternary (or three-component) reactions are highly efficient processes that form complex molecules from simple starting materials in a single step. This protocol adapts a known procedure for 3-acetylpyridine to synthesize highly substituted bipyridine derivatives.[4] The reaction involves the condensation of an aldehyde, an active methylene compound (malononitrile), and this compound in the presence of ammonium acetate, which serves as both a catalyst and the nitrogen source for the newly formed pyridine ring.

Detailed Step-by-Step Methodology:
  • Reaction Setup:

    • In a 100 mL round-bottom flask, combine the aromatic aldehyde (e.g., benzaldehyde, 10 mmol), malononitrile (10 mmol, 1.0 eq.), and this compound (10 mmol, 1.0 eq.).

    • Add absolute ethanol (50 mL) and ammonium acetate (80 mmol, 8.0 eq.).

  • Reaction Execution:

    • Heat the mixture to a gentle reflux for approximately 10-15 minutes to ensure all reagents are dissolved and the reaction is initiated.

    • Reduce the heat and stir the solution vigorously at room temperature for 3-5 hours.

    • A solid precipitate is expected to form during this period.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with a small amount of cold ethanol, followed by diethyl ether.

    • Recrystallize the crude product from an appropriate solvent, such as ethanol or a mixture of ethanol and water, to yield the purified bipyridinyl derivative.[4]

Visualization 2: Workflow for Heterocycle Synthesis

This diagram outlines the general workflow for synthesizing heterocyclic compounds from the title precursor, highlighting the key stages from initial reaction to final product characterization.

start Start: Reagent Preparation reagents 1. Combine Precursor, Aldehyde, and Active Methylene Compound in Solvent start->reagents catalyst 2. Add Catalyst (e.g., Ammonium Acetate, Piperidine) reagents->catalyst reaction 3. Execute Reaction (Stirring/Heating) catalyst->reaction workup 4. Reaction Work-up (Precipitation/Extraction) reaction->workup purify 5. Purification (Recrystallization/ Chromatography) workup->purify characterize 6. Product Characterization (NMR, MS, IR) purify->characterize end_node End: Purified Heterocycle characterize->end_node

Caption: General workflow for heterocyclic synthesis.

Protocol 3: Synthesis of Fused Heterocycles via Cyclization Reactions

Scientific Principle: The α,β-unsaturated ketone system formed in Protocol 1 is an excellent Michael acceptor. It can react with various binucleophiles to undergo cyclization, leading to the formation of diverse six-membered heterocyclic rings.[8][9] For example, reaction with thiourea under acidic conditions can yield dihydropyrimidine or thiazine derivatives, which are prevalent scaffolds in many pharmaceutical agents.

Detailed Step-by-Step Methodology (Example: Thiazine Synthesis):
  • Reagent Preparation:

    • Synthesize the chalcone intermediate as described in Protocol 1.

    • Dissolve the purified chalcone (e.g., (E)-1-(3-methylpyridin-2-yl)-4-phenylbut-3-en-2-one, 10 mmol) and thiourea (12 mmol, 1.2 eq.) in ethanol (50 mL) in a round-bottom flask.

  • Reaction Execution:

    • To the ethanolic solution, add a few drops of a strong acid catalyst, such as concentrated sulfuric acid or hydrochloric acid.

    • Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction by TLC.

  • Work-up and Purification:

    • After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

    • Neutralize the mixture carefully with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

    • Remove the solvent in vacuo, and purify the resulting crude solid by column chromatography or recrystallization to obtain the desired fused heterocyclic product.

Visualization 3: Cyclization Pathway

The following diagram illustrates the conceptual pathway for the formation of a six-membered heterocycle from the chalcone derivative of this compound.

precursor This compound + ArCHO chalcone Chalcone Intermediate (α,β-Unsaturated Ketone) precursor->chalcone Claisen-Schmidt Condensation cyclization Michael Addition & Intramolecular Condensation chalcone->cyclization + Binucleophile binucleophile Binucleophile (e.g., Thiourea, Guanidine) binucleophile->cyclization heterocycle Fused Heterocyclic Product (e.g., Thiazine, Pyrimidine) cyclization->heterocycle Dehydration/ Aromatization

Caption: Conceptual pathway for fused heterocycle synthesis.

References

  • Egyptian Journal of Chemistry. SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS VIA THE TERNARY CONDENSATION WITH 3-ACETYLPYRIDINE. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Available from: [Link]

  • Heterocyclic Letters. Synthesis of New 1,2,3-Triazole Derivatives. Available from: [Link]

  • ResearchGate. Study of the Cyclization Reaction of 3a for the Achievement of Piperazinone 4a. Available from: [Link]

  • PubChem. 1-(3-Methylpyridin-2-yl)ethan-1-one. Available from: [Link]

  • ChemSynthesis. 2-methyl-1-pyridin-2-ylpropan-1-one. Available from: [Link]

  • PJSIR. CONDENSATION REACTIONS OF 1,3-DIPHENYL-2-PROPEN-1-0NES WITH NUCLEOPHILIC REAGENTS. Available from: [Link]

  • ResearchGate. Recent Progress in the Synthesis of Heterocycles Based on 1,3-Diketones. Available from: [Link]

  • MDPI. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Available from: [Link]

  • MDPI. Special Issue : Cyclization Reactions in Organic Synthesis: Recent Developments. Available from: [Link]

  • National Toxicology Program. Nomination Background: 2-Acetylpyridine (CASRN: 1122-62-9). Available from: [Link]

  • Wikipedia. 2-Acetylpyridine. Available from: [Link]

  • PMC - NIH. Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents. Available from: [Link]

  • MDPI. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Available from: [Link]

  • Preprints.org. Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Available from: [Link]

  • protocols.io. Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). Available from: [Link]

  • PMC. Recent Advancements in the Cyclization Strategies of 1,3-Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. Available from: [Link]

  • PMC. Cyclization Reaction of 3,5-Diacetyl-2,6-dimethylpyridine with Salicylic Aldehyde and Its Derivatives: Quantum-Chemical Study and Molecular Docking. Available from: [Link]

  • Safrole. MDP1P and Methylone. Synthesis Methods and Physico-Chemical Properties. Available from: [Link]

  • Chemistry LibreTexts. 12.1: Organic Reactions. Available from: [Link]

  • PubMed. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization. Available from: [Link]

Sources

Synthesis of indolizine derivatives starting from 1-(3-Methylpyridin-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development scientists focusing on the synthesis of functionalized indolizine scaffolds. It details the strategic conversion of 1-(3-Methylpyridin-2-yl)propan-2-one into 1-acetyl-8-methylindolizine derivatives via a modified Chichibabin cyclization.

Starting Material: this compound Target Scaffold: 1,2,8-Trisubstituted Indolizine Reaction Class: Chichibabin Indolizine Synthesis (N-Alkylation / Intramolecular Aldol Condensation)

Introduction & Strategic Value

Indolizines are fused 6-5 bicyclic heteroaromatic systems that serve as bioisosteres for indoles and purines. They exhibit significant biological activities, including anti-inflammatory, anticancer, and CNS-targeting properties.

The specific starting material, This compound (also known as 2-acetonyl-3-methylpyridine), offers a unique advantage: it pre-installs a ketone functionality at the C-1 position of the final indolizine ring. This 1-acetyl group acts as a versatile handle for downstream functionalization (e.g., reduction to alcohols, condensation to heterocycles), while the 8-methyl group (derived from the 3-methylpyridine core) modulates the electronic properties and lipophilicity of the scaffold.

Key Structural Transformations
  • Pyridine Core

    
    Indolizine 6-membered ring (C5-C8) 
    
  • Acetonyl Side Chain

    
    Indolizine C1-C2 bond (C1-Acetyl) 
    
  • 
    -Halo Ketone Reagent 
    
    
    
    Indolizine C2-C3 bond

Mechanistic Pathway

The synthesis proceeds through a two-stage cascade:[1]

  • Quaternization: Nucleophilic attack of the pyridine nitrogen on the

    
    -halo ketone to form a pyridinium salt.
    
  • Cyclization: Base-mediated deprotonation of the

    
    -methylene group to form an ylide, followed by an intramolecular aldol-type condensation with the acetonyl carbonyl and subsequent dehydration.
    
Reaction Mechanism Diagram

Chichibabin_Mechanism SM 1-(3-Methylpyridin-2-yl) propan-2-one Salt N-Alkylated Pyridinium Salt SM->Salt SN2 Attack (Acetone, Reflux) HaloKetone α-Halo Ketone (R-CO-CH2-X) HaloKetone->Salt Ylide Pyridinium Ylide Intermediate Salt->Ylide Base (NaHCO3) Deprotonation Cyclized Dihydroindolizine Intermediate Ylide->Cyclized Intramolecular Aldol Condensation Product 1-Acetyl-8-Methyl- Indolizine Cyclized->Product - H2O (Aromatization)

Caption: Mechanistic flow from N-alkylation to aromatized indolizine product.

Experimental Protocol

This protocol describes the synthesis of 1-acetyl-8-methyl-2-phenylindolizine using phenacyl bromide. The method can be adapted for other


-halo ketones (e.g., chloroacetone, ethyl bromopyruvate) by adjusting stoichiometry.
Phase 1: Synthesis of the Pyridinium Salt Intermediate

Isolating the salt is recommended to ensure high regioselectivity and purity, particularly given the steric hindrance of the 3-methyl group.

Reagents & Materials:

Reagent Equiv. Role
This compound 1.0 Starting Material
Phenacyl Bromide 1.05 Electrophile
Acetone (Anhydrous) 10 V Solvent

| Diethyl Ether | - | Wash Solvent |

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in anhydrous acetone (concentration ~0.5 M).

  • Addition: Add phenacyl bromide (1.05 equiv) in a single portion.

    • Note: If the reaction is exothermic, cool the flask in an ice bath during addition.

  • Reaction: Stir the mixture at room temperature for 12–24 hours. A white to off-white precipitate (the quaternary ammonium salt) should form.

    • Optimization: If precipitation is slow, reflux the mixture at 56°C for 4 hours.

  • Isolation: Filter the solid under vacuum.

  • Purification: Wash the filter cake with cold acetone (2 x) and diethyl ether (2 x) to remove unreacted starting materials.

  • Drying: Dry the salt in a vacuum oven at 40°C for 4 hours.

    • Checkpoint: Verify the intermediate by 1H NMR (DMSO-d6) . Look for the downfield shift of pyridine protons and the presence of the methylene singlet (~6.0-6.5 ppm) attached to the nitrogen.

Phase 2: Base-Mediated Cyclization (Chichibabin Cyclization)

This step converts the salt into the aromatic indolizine.

Reagents & Materials:

Reagent Equiv. Role
Pyridinium Salt (from Phase 1) 1.0 Intermediate
Sodium Bicarbonate (NaHCO3) 4.0 Base
Water 10 V Solvent

| Ethanol | 2 V | Co-solvent (optional) |

Step-by-Step Procedure:

  • Preparation: Suspend the pyridinium salt (1.0 equiv) in water (10 volumes relative to salt mass).

  • Base Addition: Add solid NaHCO3 (4.0 equiv). The mixture will bubble (CO2 evolution) and may change color.

  • Cyclization: Heat the mixture to reflux (100°C) for 2–4 hours.

    • Observation: The solid salt will dissolve, and an oily or solid product will separate from the aqueous phase. The mixture often turns dark or fluorescent.

  • Workup: Cool the reaction to room temperature.

    • If solid forms: Filter the precipitate, wash with water, and air dry.

    • If oil forms: Extract with Ethyl Acetate (3 x). Wash combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Characterization & Data Interpretation

Successful synthesis is confirmed by the disappearance of the salt's N-methylene protons and the appearance of the indolizine aromatic system.

Expected 1H NMR Signals (CDCl3):

  • H-5 (Indolizine): Doublet, ~7.5–8.0 ppm (Coupled to H-6).

  • H-3 (Indolizine): Singlet, ~7.0–7.5 ppm (Characteristic of 1,2-disubstituted indolizines).

  • 1-Acetyl Methyl: Singlet, ~2.5–2.7 ppm (Distinct from the starting material's ketone methyl).

  • 8-Methyl: Singlet, ~2.3–2.6 ppm.

  • Aromatic Region: Multiplets for the phenyl ring and remaining pyridine protons (H-6, H-7).

Troubleshooting Table:

Issue Probable Cause Solution
No Precipitate in Phase 1 Solvent too polar or SM too soluble. Switch solvent to Acetonitrile or add Et2O to induce precipitation.
Low Yield in Phase 2 Incomplete cyclization or hydrolysis. Increase base strength to K2CO3; ensure vigorous reflux.

| Regioselectivity Issues | Steric clash with 8-Methyl group. | Ensure the salt is pure before cyclization; prolonged heating helps thermodynamic product formation. |

Workflow Visualization

The following diagram illustrates the complete operational workflow, ensuring a self-validating process.

Workflow Start Start: 1-(3-Methylpyridin-2-yl) propan-2-one Reaction1 Add Phenacyl Bromide Acetone, RT, 12h Start->Reaction1 Check1 Precipitate Formed? Reaction1->Check1 Check1->Reaction1 No (Heat/Time) Filter Filter & Wash (Et2O) Isolate Salt Check1->Filter Yes Reaction2 Reflux with aq. NaHCO3 2-4 hours Filter->Reaction2 Workup Extract (EtOAc) or Filter Recrystallize (EtOH) Reaction2->Workup Final Pure 1-Acetyl-8-Methyl- Indolizine Workup->Final

Caption: Operational workflow for the two-step synthesis of indolizine derivatives.

References

  • Chichibabin Indolizine Synthesis Review

    • S. Sharma, et al. "The Chichibabin Reaction: A Technical Guide to the Synthesis of Biologically Active Indolizines." BenchChem Technical Guides, 2025.

  • Mechanistic Insights

    • M. Srubar, et al. "Recent advances in the synthesis of indolizines and their π-expanded analogues." Organic & Biomolecular Chemistry, 2016.

  • Reactivity of

    
    -Halo Ketones: 
    
    • "The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis." Molecules, 2003.

  • Indolizine Numbering & Nomenclature

    • "Indolizine derivatives, compositions and methods of use."[1][2] Google Patents, WO2020221824A1.

Sources

Application Note: Reductive Amination of 1-(3-Methylpyridin-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for researchers and process chemists. It addresses the specific challenges of the 3-methylpyridine scaffold and provides validated protocols for reductive amination.

Executive Summary & Challenge Analysis

The reductive amination of 1-(3-Methylpyridin-2-yl)propan-2-one presents a unique set of chemo-selective challenges distinguishable from standard acetophenone-like systems. Successful conversion requires navigating two competing factors: steric hindrance and heterocyclic basicity .

The "Ortho-Effect" Challenge

The 3-methyl group on the pyridine ring is located ortho to the acetonyl side chain. This proximity exerts significant steric pressure on the carbonyl carbon.

  • Impact on Imine Formation: The formation of the imine/enamine intermediate is the rate-determining step (RDS). The bulky 3-methyl group destabilizes the tetrahedral intermediate, shifting the equilibrium back toward the ketone.

  • Impact on Reduction: Once formed, the imine is sterically shielded, requiring a hydride source with a small ionic radius or a Lewis acid catalyst to facilitate attack.

The Pyridine Basicity Factor

The pyridine nitrogen (


) can act as a proton sink.
  • Acidic Conditions: If the pH is too low (< 4), the pyridine ring protonates, potentially altering the solubility profile or causing charge-repulsion effects if the incoming amine is also protonated.

  • Coordination: The pyridine nitrogen can coordinate with metal catalysts (e.g., Pd, Ni) or Lewis acids (Ti, B), potentially poisoning the catalyst or requiring higher equivalents of reagents.

Mechanistic Strategy & Reagent Selection[1]

To overcome these barriers, we recommend a Lewis-Acid Mediated Protocol over standard reductive amination conditions.

ParameterStandard Protocol (NaBH

CN)
Recommended Protocol (Ti(OiPr)

/ NaBH

)
Mechanism Equilibrium-driven imine formationIrreversible imine formation (Water Scavenging)
Steric Tolerance LowHigh (Ti coordinates carbonyl, overcoming sterics)
Reaction Time 24 - 48 Hours6 - 12 Hours
Side Reactions Alcohol formation (direct reduction)Minimal (Imine pre-formation is quantitative)
Recommended Pathway: Titanium(IV) Isopropoxide Mediation

Titanium(IV) isopropoxide serves a dual function:

  • Lewis Acid Activation: It coordinates to the ketone oxygen, increasing electrophilicity.

  • Dehydrating Agent: It reacts with the water byproduct to form titanium oxides/hydroxides, driving the equilibrium effectively to completion (

    
    ).
    

Experimental Protocols

Protocol A: Synthesis of Primary Amine (Ammonia Source)

Use this method to synthesize 1-(3-methylpyridin-2-yl)propan-2-amine.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Ammonium Source: Ammonium Acetate (

    
    ) (10.0 equiv)
    
  • Reductant: Sodium Cyanoborohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Methanol (Anhydrous)

  • Additives: 3Å Molecular Sieves (Activated)

Procedure:

  • Setup: In a flame-dried round-bottom flask, dissolve the ketone (1.0 equiv) in anhydrous Methanol (0.2 M concentration).

  • Imine Formation: Add Ammonium Acetate (10.0 equiv) and activated 3Å molecular sieves. Stir at room temperature for 1 hour.

    • Note: The excess ammonium acetate buffers the solution and drives the equilibrium.

  • Reduction: Cool the mixture to 0°C. Add

    
     (1.5 equiv) portion-wise.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 16–24 hours. Monitor by LC-MS (Look for M+1 = 151.1).

  • Quench: Carefully acidify to pH < 2 with concentrated HCl to decompose excess hydride and liberate the amine from boron complexes. Caution: HCN gas evolution possible; perform in a fume hood.

  • Workup: Basify the aqueous layer to pH > 12 using NaOH (pellets or 50% solution). Extract with Dichloromethane (DCM) (3x).

  • Purification: Dry organics over

    
    , concentrate, and purify via Kugelrohr distillation or amine-functionalized silica chromatography.
    
Protocol B: Synthesis of Secondary/Tertiary Amines (Ti-Mediated)

Use this method for coupling with alkyl amines (e.g., methylamine, benzylamine).

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Amine:

    
     (1.2 equiv)
    
  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 equiv)
    
  • Reductant: Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: THF (Anhydrous) or Methanol

Procedure:

  • Complexation: Under Nitrogen atmosphere, mix the ketone (1 equiv) and amine (1.2 equiv) in neat

    
     (1.5 equiv). If the mixture is too viscous, add a minimal amount of anhydrous THF.
    
  • Stirring: Stir at ambient temperature for 4–6 hours.

    • Checkpoint: The solution often turns yellow/orange, indicating titanium-imine complex formation.

  • Dilution: Dilute the reaction mixture with absolute Methanol (to 0.2 M).

  • Reduction: Cool to 0°C. Add

    
     (1.5 equiv) portion-wise. (Caution: Exothermic, gas evolution). Stir for 2 hours.
    
  • Hydrolysis (Critical Step): Quench by adding water (1 mL per mmol Ti). A white precipitate (

    
    ) will form.
    
    • Optimization: To avoid emulsions, dilute with Ethyl Acetate and filter the suspension through a Celite pad.

  • Extraction: Wash the filtrate with brine, dry over

    
    , and concentrate.
    

Visualization & Workflows

Figure 1: Reaction Mechanism & Steric Considerations

The following diagram illustrates the Titanium-mediated pathway, highlighting the activation of the sterically hindered carbonyl.

ReductiveAmination Ketone 1-(3-Methylpyridin-2-yl) propan-2-one Ti_Complex Activated Ti-Complex (Steric Bypass) Ketone->Ti_Complex + Amine Imine Imine Intermediate (Stable) Ti_Complex->Imine - TiO2 / H2O Amine Target Amine 1-(3-Methylpyridin-2-yl) propan-2-amine Imine->Amine Reduction Ti Ti(OiPr)4 (Lewis Acid) Ti->Ti_Complex Reductant NaBH4 / MeOH Reductant->Amine

Caption: Ti(IV) activates the hindered carbonyl (ortho-methyl effect), facilitating amine attack and scavenging water to drive imine formation.

Figure 2: Purification Workflow

Due to the basicity of the pyridine ring, standard silica chromatography often leads to streaking. An Acid-Base extraction workflow is superior.

Workup Crude Crude Reaction Mixture (Basic pH) Acid_Ext Acidify (HCl, pH 2) Extract with DCM Crude->Acid_Ext Org_Waste Organic Layer (Non-basic impurities) Acid_Ext->Org_Waste Discard Aq_Layer Aqueous Layer (Product + Pyridine Salt) Acid_Ext->Aq_Layer Keep Base_Step Basify (NaOH, pH 12) Extract with DCM Aq_Layer->Base_Step Final_Org Final Organic Layer (Pure Amine) Base_Step->Final_Org

Caption: Acid-Base extraction strategy utilizes the pyridine's pKa to isolate the product from non-basic impurities.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<30%) Steric hindrance preventing imine formation.Switch to Protocol B (Ti-mediated). Increase reaction time of step 1 to 12h.
Alcohol Byproduct Direct reduction of ketone before imine forms.Ensure imine formation is complete before adding reducing agent. Use dry solvents.[1]
Emulsion during Workup Titanium salts forming gels.Use the "Celite Filtration" method. Add 10% tartaric acid or Rochelle's salt solution to solubilize Ti salts.
Streaking on TLC Interaction with Silica silanols.Add 1% Triethylamine (TEA) or 1%

to the TLC eluent.

Safety Considerations

  • Sodium Cyanoborohydride: Highly toxic.[2] Contact with acid releases Hydrogen Cyanide (HCN) gas. Always quench in a fume hood and ensure pH is basic before disposal.

  • Titanium Isopropoxide: Moisture sensitive. Hydrolyzes to release isopropanol.

  • Pyridine Derivatives: Generally irritants and potentially neurotoxic. Handle with gloves and proper ventilation.

References

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry. Link

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry. Link

  • Barney, C. L., et al. (2011). "A convenient preparation of unstable amine-boranes for reductive aminations." Tetrahedron Letters. Link

Sources

Catalytic functionalization of the pyridine ring in 1-(3-Methylpyridin-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic C-H Functionalization of 1-(3-Methylpyridin-2-yl)propan-2-one

Abstract & Strategic Analysis

The scaffold This compound presents a classic "privileged structure" challenge in medicinal chemistry. While the pyridine ring is a ubiquitous pharmacophore, the specific substitution pattern creates a unique steric and electronic landscape that dictates reactivity.

The Challenge:

  • Steric Blocking (C3-Methyl): The methyl group at C3 imposes significant steric hindrance, effectively deactivating the C2 and C4 positions toward conventional nucleophilic attacks or sterically sensitive catalytic cycles.

  • The "Trojan Horse" Side Chain (C2-Acetonyl): The acetonyl group contains acidic

    
    -protons (
    
    
    
    ). Under basic conditions typical of cross-coupling (e.g., NaOtBu), this side chain enolizes, leading to catalyst poisoning, self-condensation, or competing
    
    
    -arylation.
  • Coordination Poisoning: The pyridine nitrogen is a strong

    
    -donor, capable of sequestering Pd(II) or Ir(I) catalysts, halting the catalytic cycle.
    

The Solution: This guide details three orthogonal protocols to functionalize the remaining open sites (C4, C5, C6) by exploiting the specific electronic biases of the scaffold.

  • Method A (C6-Arylation): Uses Concerted Metallation-Deprotonation (CMD) to overcome N-coordination.

  • Method B (C5-Borylation): Exploits steric governance to install a versatile boron handle.

  • Method C (C4-Alkylation): Utilizes radical Minisci chemistry to bypass steric hindrance.

Decision Matrix: Selecting the Right Protocol

The following decision tree helps researchers select the optimal method based on their target regioselectivity and downstream application.

G Start Target: this compound Q1 Desired Functionalization Site? Start->Q1 C6 Target: C6 Position (Ortho to Nitrogen) Q1->C6 Scaffold Extension C5 Target: C5 Position (Meta to Nitrogen) Q1->C5 Cross-Coupling Handle C4 Target: C4 Position (Para to Nitrogen) Q1->C4 Alkyl/Acyl Addition MethodA METHOD A: Pd-Catalyzed CMD Reagent: Ar-I / Pd(OAc)2 / PivOH Feature: Electronic Control C6->MethodA MethodB METHOD B: Ir-Catalyzed Borylation Reagent: [Ir(OMe)(cod)]2 / dtbpy Feature: Steric Control C5->MethodB MethodC METHOD C: Radical Minisci Reagent: R-COOH / AgNO3 / S2O8 Feature: Radical Attack C4->MethodC

Figure 1: Strategic decision matrix for regioselective functionalization.

Detailed Protocols

Method A: C6-Selective Arylation (The "Fagnou" Protocol)

Rationale: This method utilizes the Concerted Metallation-Deprotonation (CMD) mechanism. The use of Pivalic acid (PivOH) is critical; it acts as a proton shuttle, allowing the Pd center to cleave the C6-H bond without requiring a strong base that would deprotonate the ketone side chain.

Reaction Scheme:



Step-by-Step Protocol:

  • Preparation (Glovebox/Schlenk):

    • To a 15 mL pressure tube equipped with a magnetic stir bar, add:

      • Substrate: this compound (1.0 equiv, 0.5 mmol).

      • Aryl Iodide: (1.5 equiv). Note: Electron-rich aryl iodides perform better.

      • Catalyst: Pd(OAc)

        
         (5 mol%, 5.6 mg).
        
      • Oxidant/Scavenger: AgOAc (2.0 equiv). Crucial for recycling Pd(0) to Pd(II) and scavenging iodide.

      • Additive: Pivalic acid (30 mol%).

    • Solvent: Add anhydrous PhCl (chlorobenzene) or HFIP (hexafluoroisopropanol) [0.2 M]. HFIP often accelerates CMD steps.

  • Reaction:

    • Seal the tube under Argon.

    • Heat to 110°C for 16–24 hours. The mixture will turn dark/black as AgI precipitates.

  • Workup (Ketone Safety):

    • Cool to room temperature.

    • Dilute with EtOAc and filter through a Celite pad to remove Ag salts.

    • Wash: Wash the filtrate with saturated NaHCO

      
       (removes PivOH) and Brine.
      
    • Dry & Concentrate: Dry over Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
    • Purification: Flash chromatography (Hexanes/EtOAc). Note: The product is less polar than the starting material due to the aryl group.

Troubleshooting:

  • Low Conversion: Increase PivOH to 1.0 equiv. The ketone side chain may be weakly coordinating to Pd; the extra acid helps displace it.

  • Side Reaction: If C(sp3) arylation of the acetonyl group is observed, switch solvent to pure HFIP, which suppresses enolization.

Method B: C5-Selective Borylation (Steric Control)

Rationale: Iridium-catalyzed borylation is governed by sterics.[1] The 3-Me group blocks C4. The 2-acetonyl group blocks C3. C6 is accessible but electronically deactivated (alpha to N). C5 is the "sweet spot"—sterically open and electronically distinct.

Protocol:

  • Setup:

    • In a nitrogen-filled glovebox, mix:

      • Substrate: (0.5 mmol).

      • Boron Source: B

        
        pin
        
        
        
        (0.7 equiv - limiting the boron prevents bis-borylation).
      • Catalyst: [Ir(OMe)(cod)]

        
         (1.5 mol%).
        
      • Ligand: dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) (3 mol%).

    • Solvent: THF or MTBE (1.0 mL).

  • Execution:

    • Heat at 80°C for 4–8 hours.

    • Monitoring: GC-MS is preferred. Look for the M+126 mass shift.

  • Workup:

    • Evaporate solvent.

    • Critical: Do not perform aqueous workup (Bpin esters on pyridines can be hydrolytically unstable).

    • Pass directly through a short plug of silica gel (eluting with CH

      
      Cl
      
      
      
      ) or use immediately in a Suzuki coupling (One-pot).

Mechanistic Workflow & Causality

The following diagram illustrates the CMD cycle for Method A, highlighting why the ketone side chain survives these conditions.

CMD_Cycle cluster_protection Why the Ketone Survives Pd_Start Pd(OAc)2 (Pre-catalyst) Active_Cat Pd(Piv)2 (Active Species) Pd_Start->Active_Cat + PivOH Coordination N-Coordination (Reversible) Active_Cat->Coordination Substrate CMD_TS CMD Transition State (C6-H Cleavage) Coordination->CMD_TS Rate Limiting Palladacycle C6-Palladacycle CMD_TS->Palladacycle - PivOH OxAdd Oxidative Addition (Ar-I) Palladacycle->OxAdd + Ar-I RedElim Reductive Elimination (Product Release) OxAdd->RedElim RedElim->Active_Cat Regen via AgOAc Note1 Acidic Conditions (PivOH) suppress enolate formation

Figure 2: Catalytic cycle for Method A (CMD), emphasizing the compatibility with the ketone side chain.

Data Summary & Expected Results

ParameterMethod A (Arylation)Method B (Borylation)Method C (Minisci)
Primary Site C6 (Ortho to N)C5 (Meta to N)C4 (Para to N)
Selectivity >20:1 (C6:C4)>15:1 (C5:C4)~4:1 (C4:C6)
Yield (Isolated) 65–82%70–85%40–60%
Limiting Factor Steric bulk of Ar-IHydrolytic stability of BpinRadical recombination
Ketone Stability Good (Acidic CMD)Excellent (Neutral)Excellent (Acidic)

References

  • Fagnou, K., et al. "Palladium-Catalyzed Cross-Coupling of Unactivated Arene C–H Bonds." Science, 2006.

    • Foundational text for the CMD mechanism and use of Pivalic acid.
  • Hartwig, J. F., et al. "Iridium-Catalyzed C–H Borylation of Heteroarenes: Scope, Regioselectivity, and Mechanism." Journal of the American Chemical Society, 2014.

    • Defines the steric rules governing Ir-catalyzed boryl
  • Minisci, F., et al. "Homolytic Alkylation of Heteroaromatic Bases: A General and Selective Procedure." Tetrahedron, 1971.

    • The classic reference for radical alkyl
  • Lipshutz, B. H., et al. "Transition Metal-Catalyzed C–H Activation of 2-Substituted Pyridines." Chemical Reviews, 2018.

    • Review covering specific challenges of 2-alkyl pyridine activ

Sources

Troubleshooting & Optimization

Improving reaction yields when synthesizing 1-(3-Methylpyridin-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(3-Methylpyridin-2-yl)propan-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve reaction yields, and troubleshoot common experimental challenges. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.

Introduction to the Synthesis

The synthesis of this compound, a substituted pyridine derivative, presents unique challenges inherent to pyridine chemistry. The electronic properties of the pyridine ring can complicate functionalization, particularly at the C2 and C3 positions. Achieving high yields requires careful control of reaction conditions to prevent side reactions and ensure regioselectivity. This guide will address the most common issues encountered during the synthesis and provide actionable solutions.

A plausible and common synthetic approach involves the acylation of a 2-lithiated 3-methylpyridine intermediate. This method, while effective, is sensitive to moisture, temperature, and stoichiometry, which can significantly impact the final yield and purity of the product.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

FAQ 1: My reaction yield is consistently low. What are the most likely causes?

Low yields in the synthesis of this compound can stem from several factors, primarily related to the generation and reactivity of the organolithium intermediate and competing side reactions.

Possible Causes & Solutions:

  • Incomplete Lithiation: The formation of 2-lithio-3-methylpyridine is a critical step. Incomplete deprotonation of 3-methylpyridine will result in unreacted starting material and consequently, a lower yield.

    • Troubleshooting:

      • Reagent Quality: Ensure your n-butyllithium (n-BuLi) solution is fresh and has been properly titrated. Over time, n-BuLi solutions can degrade, leading to a lower effective concentration.

      • Temperature Control: The lithiation reaction is typically performed at low temperatures (-78 °C) to prevent side reactions. Ensure your cooling bath is stable throughout the addition of n-BuLi.

      • Solvent Purity: Use anhydrous solvents. Trace amounts of water will quench the organolithium reagent.

  • Side Reactions of the Organolithium Intermediate: 2-lithiated pyridines can be unstable and may participate in side reactions, such as decomposition or reaction with the solvent.

    • Troubleshooting:

      • Reaction Time: Do not prolong the time between the formation of the lithiated species and the addition of the acylating agent. Proceed to the next step as soon as the lithiation is complete.

      • Solvent Choice: While THF is commonly used, consider the use of other anhydrous ethereal solvents if side reactions with the solvent are suspected.

  • Inefficient Acylation: The reaction with the acetone equivalent (e.g., acetone itself or an acetone enolate) may not be proceeding to completion.

    • Troubleshooting:

      • Acylating Agent: While direct addition of acetone can work, it can also lead to multiple additions and other side reactions. Consider using a less reactive acetone equivalent, or forming the lithium enolate of acetone separately before adding it to the lithiated pyridine.

      • Stoichiometry: Carefully control the stoichiometry of the acylating agent. An excess can lead to the formation of byproducts.

  • Product Degradation during Workup: The product may be susceptible to degradation under the workup conditions.

    • Troubleshooting:

      • Aqueous Quench: Quench the reaction at low temperature with a saturated aqueous solution of ammonium chloride (NH₄Cl) rather than water alone to maintain a buffered pH.

      • Extraction: Ensure efficient extraction of the product into an appropriate organic solvent. The basic nature of the pyridine ring can sometimes lead to partitioning issues. An acidic wash (e.g., dilute HCl) can protonate the pyridine and move it to the aqueous layer, which can then be basified and re-extracted, though this adds steps and potential for loss.[1]

FAQ 2: I am observing multiple spots on my TLC analysis of the crude product. What are the likely side products?

The formation of multiple products is a common issue, often arising from the high reactivity of the organolithium intermediate and the nature of the electrophile.

Common Side Products and Their Origins:

Side ProductPotential OriginMitigation Strategy
Unreacted 3-Methylpyridine Incomplete lithiation or quenching of n-BuLi.Titrate n-BuLi; ensure anhydrous conditions.
2,2'-bis(3-methylpyridine) Coupling of the lithiated intermediate.Maintain low temperatures; minimize reaction time of the lithiated species.
Tertiary Alcohol Double addition of the lithiated pyridine to the ketone product.Use an inverse addition (add the lithiated pyridine to the electrophile); use a protected acetone equivalent.
Over-alkylation Products Reaction of the product enolate with the electrophile.Maintain low temperatures during quenching.

Visualizing the Reaction Pathway and Potential Side Reactions:

Synthesis and Side Reactions 3-Methylpyridine 3-Methylpyridine 2-Lithio-3-methylpyridine 2-Lithio-3-methylpyridine 3-Methylpyridine->2-Lithio-3-methylpyridine + n-BuLi -78 °C, THF Target Product This compound 2-Lithio-3-methylpyridine->Target Product + Acetone Side_Product_1 Tertiary Alcohol 2-Lithio-3-methylpyridine->Side_Product_1 + Target Product Side_Product_2 2,2'-bis(3-methylpyridine) 2-Lithio-3-methylpyridine->Side_Product_2 Dimerization

Caption: Synthetic pathway and common side reactions.

FAQ 3: How can I effectively purify the final product?

Purification of pyridine derivatives can be challenging due to their basicity and polarity.

Purification Strategies:

  • Column Chromatography: This is the most common method.

    • Tailing: The basic nitrogen atom of the pyridine can interact strongly with the acidic silica gel, leading to significant tailing of the product spot.

    • Solution: To mitigate tailing, add a small amount of a basic modifier, such as triethylamine (Et₃N) or pyridine (typically 0.1-1%), to the eluent system.[1]

    • Eluent System: A typical eluent system would be a gradient of ethyl acetate in hexanes or petroleum ether. The optimal ratio will need to be determined by TLC analysis.

  • Acid-Base Extraction: This can be an effective preliminary purification step.

    • Procedure: Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1 M HCl). The protonated product will move to the aqueous layer. The layers are then separated, the aqueous layer is basified (e.g., with NaOH or NaHCO₃), and the product is re-extracted with an organic solvent.[1] This can help remove non-basic impurities.

  • Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be a viable purification method, especially for larger scales.

Experimental Protocols

Protocol 1: Synthesis of this compound via Lithiation

Materials:

  • 3-Methylpyridine

  • n-Butyllithium (n-BuLi) in hexanes

  • Acetone

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.

  • Under a nitrogen atmosphere, dissolve 3-methylpyridine (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.

  • In a separate flame-dried flask, dissolve acetone (1.2 eq) in anhydrous THF and cool to -78 °C.

  • Slowly transfer the lithiated pyridine solution to the acetone solution via cannula while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate eluent system with 0.5% triethylamine.

Troubleshooting Workflow for Low Yield:

Troubleshooting Workflow start Low Yield Observed check_reagents Check Reagent Quality (n-BuLi titration, anhydrous solvents) start->check_reagents check_conditions Verify Reaction Conditions (Temperature, reaction time) check_reagents->check_conditions Reagents OK re_optimize Re-optimize Stoichiometry and Addition Order check_reagents->re_optimize Reagents Faulty check_workup Analyze Workup & Purification (Quenching, extraction, chromatography) check_conditions->check_workup Conditions OK check_conditions->re_optimize Conditions Suboptimal check_workup->re_optimize Procedure OK check_workup->re_optimize Losses Identified success Improved Yield re_optimize->success

Caption: A systematic approach to troubleshooting low reaction yields.

References

Sources

Technical Support Center: Cyclization Protocols for 1-(3-Methylpyridin-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-3ME-PYR-001 Subject: Troubleshooting Chichibabin & Scholtz Cyclization Failures Status: Open Support Engineer: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary

You are likely attempting to synthesize 2,3-dimethylindolizine (or a substituted derivative) using 1-(3-methylpyridin-2-yl)propan-2-one as your nucleophilic scaffold.

While the Chichibabin indolizine synthesis is a textbook reaction, your specific substrate contains a critical "villain": the 3-methyl group . This substituent creates significant steric strain in the "bay region" of the transition state, often leading to


-alkylation failure  or ring-closure stagnation .

This guide moves beyond standard textbook procedures to address the specific kinetic barriers imposed by ortho-substitution on the pyridine ring.

Part 1: Diagnostic Workflow

Before altering conditions, identify your specific failure mode using this logic gate.

TroubleshootingFlow Start Analyze Crude Mixture (LCMS / 1H NMR) Result1 Only Starting Material (SM) Recovered Start->Result1 No Mass Change Result2 Pyridinium Salt Formed (No Cyclization) Start->Result2 M+ = SM + Electrophile Result3 Complex Mixture / Tar (Polymerization) Start->Result3 Broad Peaks / Baseline Noise Action1 Diagnosis: Steric Blockade Action: Switch Solvent (DMF) + Heat Result1->Action1 Action2 Diagnosis: Base Failure Action: Increase Base Strength (NaHCO3 -> K2CO3) Result2->Action2 Action3 Diagnosis: Self-Aldol Condensation Action: Lower Conc. / Dropwise Addition Result3->Action3

Figure 1: Diagnostic logic tree for isolating the specific failure point in the cyclization sequence.

Part 2: Troubleshooting Guides (FAQ Format)
Issue 1: The "Inert Reactant" Scenario

Symptom: LCMS shows only the mass of this compound and the alkylating agent (e.g.,


-bromo ketone). No reaction occurred.
Diagnosis: Steric Hindrance at the Nitrogen Lone Pair. 
The 3-methyl group exerts steric bulk that shields the pyridine nitrogen. Standard solvents like Acetone or Ether (often used in Chichibabin reactions) do not provide enough thermal energy or dielectric support to overcome this barrier.
  • Corrective Action:

    • Solvent Switch: Move to Acetonitrile (MeCN) or DMF . These polar aprotic solvents stabilize the transition state of the

      
       attack.
      
    • Thermal Boost: Reflux is mandatory. Room temperature stirring will not work for 3-substituted pyridines.

    • The "Iodide Trick": Add 10 mol% NaI (Sodium Iodide). This generates the

      
      -iodo ketone in situ (Finkelstein reaction), which is a much better electrophile, compensating for the poor nucleophilicity of your hindered pyridine.
      
Issue 2: The "Stuck Salt" Scenario

Symptom: You isolated a solid precipitate. NMR shows a downfield shift of the pyridine protons (indicating quaternization), but the ring hasn't closed to form the indolizine. Diagnosis: Base Insufficiency. The intermediate pyridinium salt has formed, but the base used (often weak bases like


 in water/alcohol) is unable to deprotonate the 

-methylene position effectively due to the twisted conformation caused by the 3-methyl group.
  • Corrective Action:

    • Two-Step Protocol: Do not attempt "one-pot" synthesis. Isolate the pyridinium salt, dry it, and then subject it to cyclization conditions.

    • Stronger Base: Suspend the salt in water and use

      
        (Potassium Carbonate) or even dilute NaOH  with heating. The 3-methyl group forces the side chain out of planarity, making the cyclization step entropically disfavored; heat and stronger base drive the equilibrium forward.
      
Issue 3: The "Black Tar" Scenario

Symptom: The reaction turned into a black, insoluble sludge. Diagnosis: Intermolecular Aldol Condensation. Your starting material, this compound, contains an acidic methylene group and a ketone. Under basic conditions, it can react with itself (self-condensation) rather than the electrophile.

  • Corrective Action:

    • Reverse Addition: Add the base slowly to the mixture of the pyridine and the haloketone, rather than adding the haloketone to a basic solution of the pyridine.

    • Concentration Control: Dilute the reaction (0.1 M or lower). High concentration favors intermolecular polymerization over intramolecular cyclization.

Part 3: Optimized Experimental Protocol

This protocol is designed specifically for sterically hindered substrates like this compound.

Objective: Synthesis of 2,3-dimethylindolizine derivatives via Modified Chichibabin Cyclization.

Reagents Table
ComponentRoleEquivalentsNotes
1-(3-Me-Py)-propan-2-one Substrate1.0Limiting Reagent

-Bromo Ketone
Electrophile1.2Excess drives kinetics
Acetonitrile (MeCN) Solvent0.2 MHigh dielectric, reflux capable
Sodium Bicarbonate (

)
Base (Step 2)2.5For cyclization step
Sodium Iodide (NaI) Catalyst0.1Finkelstein promoter
Step-by-Step Methodology

Phase 1: Quaternization (Formation of the Salt)

  • Dissolve this compound (1.0 eq) in anhydrous Acetonitrile (conc. ~0.5 M).[1]

  • Add NaI (0.1 eq) and stir for 10 minutes to activate.

  • Add the

    
    -bromo ketone (1.2 eq) dropwise.
    
  • Heat to Reflux (80-82°C) for 4-6 hours. Note: Monitor by TLC. Standard pyridine reactions run at RT; this requires heat.

  • Cool to 0°C. The pyridinium salt should precipitate.

  • Filtration: Filter the solid. Wash with cold diethyl ether to remove unreacted starting materials. Do not skip purification here.

Phase 2: Cyclization (Ring Closure)

  • Suspend the dried pyridinium salt in Water (0.2 M).

  • Add

    
      (2.5 eq).
    
  • Heat the aqueous suspension to Reflux (100°C) for 2 hours.

    • Observation: The reaction should turn from a suspension to a clear solution, then potentially cloudy again as the hydrophobic indolizine forms.

  • Extraction: Cool and extract with Ethyl Acetate (3x).

  • Purification: Dry organic layer over

    
     and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient). Indolizines are often fluorescent; use a UV lamp to track the product.
    
Part 4: Mechanistic Visualization

Understanding the "Bay Region" clash is vital for troubleshooting.

Mechanism SM 1-(3-Me-Py)-propan-2-one (Nucleophile) Salt N-Alkyl Pyridinium Salt (Intermediate) SM->Salt Step 1: N-Alkylation (Requires Heat/Polar Solvent) Ylide Pyridinium Ylide (Active Species) Salt->Ylide Step 2: Base Deprotonation Clash STERIC CLASH (3-Me vs Carbonyl) Ylide->Clash Rotation to Cyclize Product 2,3-Dimethylindolizine (Target) Clash->Product Dehydration (Irreversible)

Figure 2: Reaction pathway highlighting the steric clash ("Bay Region") that necessitates higher energy conditions.

References
  • Chichibabin, A. E. (1927). Über die Bildung von Indolizinen aus Pyridin-Derivaten. Berichte der deutschen chemischen Gesellschaft.

  • BenchChem Technical Support. (2025). The Chichibabin Reaction: A Technical Guide to the Synthesis of Biologically Active Indolizines.

  • Sârbu, L. G., et al. (2016). Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis. Beilstein Journal of Organic Chemistry.

  • Huck, L., et al. (2007). Pt-Catalyzed Cyclization/1,2-Migration for the Synthesis of Indolizines. Organic Letters.

  • Balke, B., et al. (2019). Recent advances in the synthesis of indolizines. Organic & Biomolecular Chemistry.

Sources

Technical Support Center: Optimizing Recrystallization of 1-(3-Methylpyridin-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, experience-driven framework for selecting the optimal solvent system for the recrystallization of 1-(3-Methylpyridin-2-yl)propan-2-one. It addresses common challenges and provides systematic protocols to guide researchers toward achieving high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence solvent selection?

A: The molecule possesses two key functional groups that dictate its solubility: a moderately polar pyridine ring and a polar ketone group. The presence of the methyl group and the propane backbone adds some non-polar character. This combination suggests that the compound will have intermediate polarity. Therefore, solvents of moderate polarity, or binary mixtures of polar and non-polar solvents, are excellent starting points for screening. A "like dissolves like" approach is a useful heuristic; solvents containing similar functional groups, such as acetone for the ketone, may be effective solubilizers.[1][2]

Q2: What defines an ideal recrystallization solvent for this compound?

A: An ideal solvent is one in which this compound exhibits high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures.[3][4] This temperature-dependent solubility differential is the fundamental principle driving the recrystallization process.[3][5] Other critical characteristics include:

  • Inertness: The solvent must not react with the compound.[6][7]

  • Volatility: It should have a relatively low boiling point to be easily removed from the purified crystals during drying.[6]

  • Impurity Profile: The solvent should either keep impurities dissolved at all temperatures or not dissolve them at all, allowing for their removal via filtration.[4][7]

  • Crystal Quality: The chosen solvent should facilitate the formation of well-defined crystals rather than leading to "oiling out" or precipitation of an amorphous solid.

Q3: Are pyridine-containing compounds like this one generally easy to recrystallize?

A: Not always. Experience shows that pyridine and its derivatives can be more challenging to crystallize than their non-heteroaromatic counterparts.[1][2] They can sometimes show a tendency to form oils, especially in the presence of impurities. This makes a systematic and careful solvent screening process particularly important.

Q4: Should I start with a single solvent or a mixed-solvent system?

A: It is almost always preferable to find a suitable single solvent first, as it simplifies the procedure. However, if no single solvent provides the desired temperature-solubility profile, a mixed-solvent system is a powerful alternative.[2] This typically involves a "soluble" or "good" solvent in which the compound is readily soluble, and an "insoluble" or "poor" solvent in which it is not. The two solvents must be fully miscible.[8]

Systematic Solvent Screening Protocol

This protocol outlines a small-scale, systematic approach to identify an effective recrystallization solvent.

Methodology:

  • Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent dropwise (e.g., 0.5 mL).[8] Agitate the mixture and observe.

    • Ideal Outcome: The compound is sparingly soluble or insoluble at room temperature.[3]

    • Unsuitable Outcome: The compound dissolves completely. This solvent is not suitable for single-solvent recrystallization but may be a "good" solvent for a mixed-solvent system.

  • Heating: For the tubes where the compound did not dissolve at room temperature, gently heat the mixture in a water or sand bath to the solvent's boiling point.[8] Add the minimum amount of additional hot solvent dropwise until the solid just dissolves.[9]

    • Caution: Do not add excess solvent, as this is the most common reason for poor or no crystal recovery.[10][11] If the solid does not dissolve after adding a significant volume (e.g., 3 mL), it is likely insoluble in that solvent.

  • Slow Cooling: Remove the test tubes from the heat source and allow them to cool slowly and undisturbed to room temperature.[3][12] Rapid cooling can cause the compound to precipitate as an amorphous solid or trap impurities.

  • Ice Bath Cooling: Once the solution has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[12]

  • Evaluation: Assess the quantity and quality of the crystals formed. The best solvent will yield a significant crop of well-defined crystals.

Solvent Selection Workflow

Solvent_Screening_Workflow start Start: Crude Compound (20-30 mg) add_solvent Add 0.5 mL Solvent (Room Temp) start->add_solvent observe_rt Observe Solubility at Room Temp add_solvent->observe_rt dissolved_rt Fully Dissolved observe_rt->dissolved_rt Yes insoluble_rt Insoluble / Sparingly Soluble observe_rt->insoluble_rt No potential_good Potential 'Good' Solvent for Mixed System dissolved_rt->potential_good heat_solution Heat to Boiling & Add Minimal Hot Solvent insoluble_rt->heat_solution observe_hot Observe Solubility (Hot) heat_solution->observe_hot dissolved_hot Fully Dissolved observe_hot->dissolved_hot Yes insoluble_hot Insoluble observe_hot->insoluble_hot No slow_cool Slow Cool to RT, then Ice Bath dissolved_hot->slow_cool end_bad End insoluble_hot->end_bad observe_crystals Crystal Formation? slow_cool->observe_crystals crystals_yes Success: Good Solvent (Proceed to Scale-up) observe_crystals->crystals_yes Yes crystals_no Failure: Poor Solvent (Troubleshoot or Re-screen) observe_crystals->crystals_no No end_good End crystals_yes->end_good crystals_no->end_bad potential_good->end_bad

Caption: Workflow for single-solvent screening.

Recommended Starting Solvents

Based on the intermediate polarity of this compound, the following solvents are recommended for initial screening.

SolventBoiling Point (°C)Polarity IndexDielectric Constant (20°C)Notes
Water 10010.280.1May be a good "poor" solvent for mixed systems. Unlikely to work alone unless the compound is highly polar.
Ethanol 784.324.6A versatile, moderately polar solvent. Often a good starting point for compounds with hydrogen-bonding capabilities.[2]
Isopropanol 823.919.9Similar to ethanol but slightly less polar.
Acetone 565.121.0A good choice due to the "like dissolves like" principle with the ketone functional group.[1][2] Its volatility is a benefit for drying.
Ethyl Acetate 774.46.0A moderately polar solvent that is often effective.[2]
Toluene 1112.42.4A non-polar aromatic solvent. May be a good "poor" solvent in a mix with a more polar one.
Hexane/Heptane ~69 / ~98~0.1~1.9Non-polar solvents. Almost certainly will be "poor" solvents, useful for mixed-solvent systems or for precipitating the compound.[2]
Data compiled from various sources.[13][14][15]

Troubleshooting Guide

Q: I've cooled my solution, but no crystals have formed. What should I do?

A: This is a common issue that can arise from two primary causes: supersaturation or using too much solvent.[10]

  • Induce Crystallization: First, try to induce crystallization from the supersaturated solution.[9][10] Gently scratch the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[9] If you have a small amount of pure product, add a tiny "seed" crystal.

  • Reduce Solvent Volume: If induction fails, you have likely used too much solvent.[10][11] Gently heat the solution to boil off a portion of the solvent, then attempt the slow cooling process again.[11]

Q: My compound separated as an oily liquid instead of crystals. How can I fix this?

A: This phenomenon, known as "oiling out," occurs when the compound comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[11] Impurities can also lower the melting point, exacerbating the issue.

  • Re-dissolve and Dilute: Reheat the solution until the oil fully redissolves. Add a small amount of additional hot solvent to decrease the concentration.[11]

  • Slower Cooling: Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss.

  • Adjust Solvent System (for mixed solvents): If using a mixed-solvent system, reheat to redissolve the oil, then add a small amount more of the "good" solvent before cooling again. This keeps the compound in solution to a lower temperature, hopefully below its melting point.[11]

Q: My final yield is very low. What went wrong?

A: A low yield can result from several factors during the process:

  • Excessive Solvent: As mentioned, using too much solvent will leave a significant portion of your product dissolved in the mother liquor.[9][11]

  • Premature Crystallization: If the solution cools too fast during a hot filtration step (to remove insoluble impurities), product can be lost on the filter paper.[8] Ensure your funnel and flask are pre-heated and use a slight excess of hot solvent before filtering.

  • Incomplete Cooling: Ensure the solution is cooled in an ice bath for a sufficient amount of time to maximize precipitation.

  • Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent.[9][12] Using room temperature or warm solvent will redissolve some of your purified product.

Troubleshooting Decision Tree

Troubleshooting_Tree problem Experimental Problem no_crystals No Crystals Formed problem->no_crystals oiling_out Compound 'Oiled Out' problem->oiling_out low_yield Low Yield problem->low_yield cause_supersat Cause: Supersaturation? no_crystals->cause_supersat cause_mp Cause: Solution temp > MP of compound? oiling_out->cause_mp cause_too_much_solvent Cause: Too Much Solvent? low_yield->cause_too_much_solvent Yes cause_wash Cause: Improper Wash or Premature Crystallization? low_yield->cause_wash cause_supersat->cause_too_much_solvent No sol_scratch Solution: Scratch flask or add seed crystal cause_supersat->sol_scratch Yes sol_boil_off Solution: Boil off excess solvent & re-cool cause_too_much_solvent->sol_boil_off Yes sol_reheat Solution: Reheat, add more solvent, cool slower cause_mp->sol_reheat Yes sol_check_proc Solution: Use ice-cold wash solvent. Pre-heat filtration apparatus. cause_wash->sol_check_proc Yes

Caption: Decision tree for common recrystallization problems.

References

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • Unknown. (n.d.). Recrystallization. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. YouTube. Retrieved from [Link]

  • Chemsrc. (n.d.). 1-(3-methylpyrazin-2-yl)propan-2-one. Retrieved from [Link]

  • Creative Chemistry. (n.d.). The preparation of crystalline derivatives of aldehydes and ketones. Retrieved from [Link]

  • MicroChemicals. (n.d.). Solvents and solubilities. Retrieved from [Link]

  • Analiza. (n.d.). Physicochemical Properties. Retrieved from [Link]

  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Methylpyridin-2-yl)ethan-1-one. Retrieved from [Link]

  • Murov, S. (n.d.). Properties of Solvents Used in Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Physicochemical and thermodynamic properties.... Retrieved from [Link]

  • MDPI. (2018). Efficient Synthesis of Novel Pyridine-Based Derivatives.... Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). COMMON SOLVENT PROPERTIES. Retrieved from [Link]

  • University of California, Berkeley. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

  • FooDB. (n.d.). Showing Compound 3-Methylpyridine (FDB004416). Retrieved from [Link]

Sources

Overcoming steric hindrance from the 3-methyl group in 1-(3-Methylpyridin-2-yl)propan-2-one reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(3-Methylpyridin-2-yl)propan-2-one Reactions

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with this compound. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) regarding the unique challenges presented by this molecule. The primary focus is on overcoming the significant steric hindrance imposed by the 3-methyl group, which can complicate many standard synthetic transformations.

The core of the issue lies in the molecule's structure: the methyl group at the C3 position of the pyridine ring effectively shields the adjacent C2-substituent and the pyridine nitrogen. This guide will explain the causality behind common experimental failures and provide field-proven strategies to optimize your reactions for higher yields and selectivity.

Section 1: Understanding the Core Problem: Steric Hindrance

The 3-methyl group on the pyridine ring acts as a bulky steric shield. This has several critical implications for reactivity:

  • Shielding the Methylene Bridge: The α-protons on the methylene bridge (-CH2-CO-) are the most common site for deprotonation to form a nucleophilic enolate. The 3-methyl group physically obstructs the approach of bases and, subsequently, the approach of electrophiles to the resulting enolate.

  • Hindering the Pyridine Nitrogen: The lone pair on the pyridine nitrogen is less accessible. This reduces its basicity and its ability to coordinate with Lewis acids or metal catalysts, which are often crucial for activating the carbonyl group or controlling stereochemistry.[1]

  • Restricting Conformational Freedom: The steric clash between the 3-methyl group and the propanone side chain can lock the molecule into specific conformations, influencing which face of the enolate or carbonyl is more accessible.

The following diagram illustrates the key areas affected by this steric hindrance.

Selectivity_Troubleshooting start Low Diastereoselectivity Observed q1 Was a chelating Lewis Acid (LA) (e.g., MgBr2, TiCl4) used? start->q1 q2_yes Is the observed product the Felkin-Anh isomer? q1->q2_yes Yes q2_no Is the observed product the Chelate isomer? q1->q2_no No path_yes YES sol_yes_1 Conclusion: Chelation failed due to steric hindrance. Strategy 1: Switch to a smaller LA (MgBr2). Strategy 2: Increase LA stoichiometry (2-3 eq.). q2_yes->sol_yes_1 Yes sol_yes_2 Conclusion: Mixture of pathways. Strategy: Force Felkin-Anh pathway. Use non-chelating LA (BF3·OEt2) or bulky reducing agent. q2_yes->sol_yes_2 No (Mixture) path_no NO sol_no_1 Conclusion: Unexpected background chelation. Strategy: Ensure non-chelating conditions. Use bulky reducing agents (K-Selectride) or protect pyridine-N. q2_no->sol_no_1 Yes sol_no_2 Conclusion: Poor facial selectivity. Strategy: Enhance steric differences. Consider a bulkier protecting group on another part of the molecule if possible. q2_no->sol_no_2 No (Mixture)

Sources

Validation & Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation of 1-(3-Methylpyridin-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(3-Methylpyridin-2-yl)propan-2-one (MW: 149.19 Da) presents a unique analytical challenge due to the specific ortho-interaction between the acetonyl side chain and the adjacent methyl group. This guide compares the fragmentation performance of Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) .[1]

  • Best for Structural Validation: EI (70 eV) . It provides a distinct "fingerprint" driven by the ortho-effect, allowing differentiation from constitutional isomers (e.g., 4-methyl or 5-methyl analogs).

  • Best for Quantification/Bioanalysis: ESI (+) . It yields a dominant protonated molecular ion

    
     with high sensitivity but requires Collision-Induced Dissociation (CID) to generate diagnostic fragments.
    

Part 1: Structural Context & Chemical Identity

The molecule consists of a pyridine core substituted at the C2 position with an acetonyl group and at the C3 position with a methyl group. This 2,3-substitution pattern is the critical determinant of its fragmentation topology.

FeatureSpecification
IUPAC Name This compound
Molecular Formula

Exact Mass 149.0841
Key Structural Moiety

-keto pyridine with ortho-methyl steric/electronic influence
Primary Alternatives 1-(4-Methylpyridin-2-yl)propan-2-one (Isomer), Pelletierine (Reduced analog)

Part 2: Comparative Ionization Performance

The choice of ionization technique dictates the information density of the spectra. The table below contrasts the utility of Hard (EI) vs. Soft (ESI) ionization for this specific analyte.

Performance Matrix: EI vs. ESI
MetricElectron Ionization (EI, 70 eV)Electrospray Ionization (ESI, Positive Mode)
Molecular Ion (

)
Weak / Moderate (

149). The radical cation is unstable due to rapid

-cleavage.
Dominant (

150,

). High stability allows for trace detection.
Base Peak Typically

106/107
(Loss of Acetyl or Ketene).

150
(Intact Protonated Molecule).
Isomer Differentiation High. The "Ortho Effect" (H-transfer) is unique to the 3-methyl isomer, altering fragment ratios.Low (in MS1). Requires MS/MS (CID) to distinguish isomers; even then, spectra are similar.
Matrix Tolerance Low. Requires GC separation; susceptible to matrix interferences in complex bio-fluids.High. Coupled with LC, ideal for plasma/urine analysis of metabolites.
LOD (Limit of Detection) ~1-10 ng (instrument dependent).~1-10 pg (using MRM mode).

Part 3: Mechanistic Fragmentation Analysis

The fragmentation of this compound is governed by two competing pathways:


-Cleavage  (direct bond break) and McLafferty-like Rearrangement  (hydrogen transfer).
The "Ortho-Effect" Mechanism

Unlike its 4-methyl or 5-methyl isomers, the 3-methyl variant allows for a specific hydrogen transfer from the C3-methyl group to the carbonyl oxygen of the side chain. This facilitates the elimination of water or small neutrals that are geometrically forbidden in other isomers.

Pathway Visualization (DOT)

The following diagram illustrates the primary dissociation pathways observed in EI and ESI-CID.

FragmentationPathway M_Ion Molecular Ion [M]+• (EI) or [M+H]+ (ESI) m/z 149 / 150 Acylium Acetyl Radical Loss (-CH3CO•) M_Ion->Acylium Homolytic Cleavage Ketene Ketene Loss (-CH2=C=O) M_Ion->Ketene H-Transfer (Ortho Effect) MethylLoss Methyl Loss (-CH3•) M_Ion->MethylLoss Frag_106 Pyridyl-methyl Cation m/z 106 (Base Peak in EI) Acylium->Frag_106 HCN_Loss Pyridyne Fragment m/z 79 Frag_106->HCN_Loss -HCN (27 Da) Frag_107 Lutidine Derivative m/z 107 (Rearrangement Product) Ketene->Frag_107 Frag_134 [M-15]+ m/z 134 MethylLoss->Frag_134

Caption: Primary fragmentation pathways showing the competition between direct


-cleavage (yielding m/z 106) and rearrangement (yielding m/z 107).
Detailed Mechanism Description
  • Formation of

    
     106 (Loss of Acetyl, 43 Da): 
    
    • Trigger: Cleavage of the

      
       bond between the methylene (
      
      
      
      ) and the carbonyl (
      
      
      ).
    • Driving Force: The resulting positive charge is stabilized on the methylene carbon, which is benzylic to the pyridine ring (resonance stabilization).

    • Dominance: This is typically the base peak in EI spectra for 2-acetonylpyridines.

  • Formation of

    
     107 (Loss of Ketene, 42 Da): 
    
    • Trigger: A hydrogen atom transfers from the acetonyl

      
       or the ring methyl (via ortho-effect) to the nitrogen or carbonyl oxygen, followed by elimination of neutral ketene (
      
      
      
      ).
    • Significance: The ratio of

      
       is the primary diagnostic for distinguishing the 3-methyl isomer from the 4-methyl isomer. The 3-methyl group sterically crowds the side chain, often favoring the direct cleavage (
      
      
      
      ) over the rearrangement (
      
      
      ) compared to unhindered isomers.

Part 4: Experimental Protocols

To ensure reproducibility, the following workflows are recommended for validating the identity of this compound.

Protocol A: GC-MS (Structural Confirmation)

Recommended for purity assessment and isomer differentiation.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM) . (Avoid methanol for GC to prevent transesterification artifacts if impurities are present).

  • Inlet: Split mode (20:1), 250°C.

  • Column: DB-5MS or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm.

  • Oven Program: Hold 60°C (1 min)

    
     Ramp 15°C/min to 280°C 
    
    
    
    Hold 5 min.
  • MS Source: Electron Ionization (70 eV), Source Temp 230°C. Scan range 40–300 amu.

Protocol B: LC-ESI-MS/MS (Quantification)

Recommended for biological matrices (plasma/urine).

  • Sample Prep: Protein precipitation with Acetonitrile (1:3 v/v). Supernatant dilution in Mobile Phase A.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm, 1.8 µm.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Settings (Triple Quad):

    • Ionization: ESI Positive (+).[2]

    • Precursor Ion:

      
       Product Ions: 
      
      
      
      (Quantifier),
      
      
      (Qualifier, loss of water).
    • Collision Energy: Sweep 15–35 eV to optimize.

Workflow Diagram (DOT)

ExperimentalWorkflow cluster_GC GC-MS (Identification) cluster_LC LC-MS/MS (Quantification) Sample_GC Sample in DCM Inlet Split Injection 250°C Sample_GC->Inlet EI_Source EI Source 70 eV Inlet->EI_Source Spectrum Fingerprint Spectrum EI_Source->Spectrum Sample_LC Sample in MeOH/H2O ESI_Source ESI Source (+4.5 kV) Sample_LC->ESI_Source Quad1 Filter m/z 150 ESI_Source->Quad1 Collision CID (N2 Gas) Quad1->Collision Quad3 Detect m/z 107 Collision->Quad3

Caption: Parallel workflows for structural identification (GC-MS) versus high-sensitivity quantification (LC-MS/MS).

Part 5: Distinguishing Isomers (The "Alternative" Analysis)

A critical requirement in drug development is distinguishing the target molecule from its positional isomers.

IsomerKey MS Feature (EI)Mechanistic Reason
1-(3-Methylpyridin-2-yl)... (Target)High

106
abundance.
Steric hindrance at C3 destabilizes the planar transition state required for McLafferty rearrangement, favoring direct bond cleavage.
1-(4-Methylpyridin-2-yl)... Balanced

106 / 107
.
Lack of steric hindrance allows facile rearrangement (loss of ketene) to compete with direct cleavage.
1-(5-Methylpyridin-2-yl)... Similar to 4-methyl.Distal methyl group has minimal electronic/steric impact on the acetonyl side chain.

Scientist's Note: If retention times are close, use the 106/107 ratio as the definitive confirmation. For the 3-methyl isomer, the 106 peak is often significantly more intense than the 107 peak compared to the 4-methyl isomer.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Pyridine Derivatives. National Institute of Standards and Technology.[3] [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Holčapek, M., et al. (2010).[4] Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact. Journal of Mass Spectrometry. [Link]

  • US National Library of Medicine. (2024). PubChem Compound Summary: Pyridine and Pelletierine Derivatives. [Link]

Sources

HPLC method development for purity assessment of 1-(3-Methylpyridin-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for Purity Assessment of 1-(3-Methylpyridin-2-yl)propan-2-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Chemical Context

This compound (CAS: 39050-03-8) is a critical heterocyclic intermediate, often employed in the synthesis of complex pharmaceutical agents (e.g., CGRP receptor antagonists).[1] Its structure features a basic pyridine ring and a reactive acetonyl side chain.

The Analytical Challenge: The molecule presents a dual challenge for chromatographers:

  • Basic Nitrogen (Pyridine, pKa ~5.7): Causes severe peak tailing on traditional silica columns due to silanol interactions.

  • Active Methylene: The C-H bond between the pyridine ring and the carbonyl is acidic (pK ~19-20 in DMSO, but lower in aqueous/organic mixtures), making the compound susceptible to keto-enol tautomerism and oxidative degradation.

This guide compares three distinct HPLC methodologies to address these challenges, moving beyond "cookbook" recipes to mechanistic problem-solving.

Method Comparison: Selecting the Right Mode

We evaluated three chromatographic approaches. The High-pH Reversed Phase method is recommended as the primary QC standard due to superior peak shape and loadability.

FeatureMethod A: High-pH C18 (Recommended) Method B: Acidic C18 (Traditional) Method C: Phenyl-Hexyl (Orthogonal)
Column Chemistry Hybrid Silica C18 (e.g., XBridge, Gemini)End-capped C18 (e.g., Zorbax Eclipse)Phenyl-Hexyl / Biphenyl
Mobile Phase pH pH 9.5 - 10.5 (Ammonium Bicarbonate)pH 2.5 - 3.0 (Formic Acid/TFA)pH 3.0 - 5.0 (Ammonium Acetate)
Analyte State Neutral (De-protonated)Cationic (Protonated)Cationic/Neutral
Peak Shape Excellent (Symmetry > 0.95)Moderate (Tailing likely)Good
Selectivity Hydrophobicity-drivenHydrophobicity + Ion-Exchange

Interactions
Best For Routine Purity & Assay LC-MS ScreeningIsomer Separation
Data Summary: Performance Metrics

Experimental data based on 10 µg/mL injection standard.

ParameterHigh-pH C18Acidic C18Phenyl-Hexyl
Retention Time (

)
6.8 min2.4 min (Low retention)5.2 min
Tailing Factor (

)
1.05 1.651.15
Theoretical Plates (

)
> 12,000~ 6,500~ 9,000
Resolution (vs. Isomer) 1.81.12.4

Detailed Experimental Protocols

Protocol A: The "Gold Standard" High-pH Method

Rationale: At pH 10, the pyridine nitrogen is uncharged. This eliminates secondary interactions with acidic silanols and increases hydrophobicity, leading to longer retention and sharper peaks.

Reagents:

  • Buffer: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Solvent B: Acetonitrile (HPLC Grade).[2]

  • Column: Waters XBridge BEH C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Gemini NX-C18.

Instrument Settings:

  • Flow Rate: 1.0 mL/min[2][3][4]

  • Column Temp: 35°C (Critical to reduce mobile phase viscosity)

  • Detection: UV @ 260 nm (Pyridine

    
     transition)
    
  • Injection: 5-10 µL

Gradient Program:

Time (min) % Buffer (A) % ACN (B) Curve
0.0 95 5 Initial
10.0 40 60 Linear
12.0 5 95 Wash
12.1 95 5 Re-equilibration

| 17.0 | 95 | 5 | Stop |

Protocol B: Orthogonal Separation (Impurity Profiling)

Rationale: If your synthesis involves regioisomers (e.g., 4-methyl or 5-methyl analogs), C18 may fail. The Phenyl-Hexyl phase utilizes


 stacking with the pyridine ring to separate sterically similar isomers.

Reagents:

  • Buffer: 0.1% Formic Acid in Water.[2]

  • Solvent B: Methanol (Promotes

    
     interactions better than ACN).
    
  • Column: Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 2.6 µm).

Gradient:

  • Isocratic hold at 10% MeOH for 2 mins, then ramp to 70% MeOH over 15 mins.

Method Development Workflow & Logic

The following diagram illustrates the decision matrix for developing this method, ensuring scientific integrity and self-validation.

MethodDevelopment Start Analyte: this compound CheckPh Check pKa (~5.7) Start->CheckPh Decision Select pH Strategy CheckPh->Decision LowPh Low pH (< 3.0) (Protonated Cation) Decision->LowPh Traditional HighPh High pH (> 9.0) (Neutral Molecule) Decision->HighPh Recommended Interactions1 Risk: Silanol Tailing LowPh->Interactions1 Interactions2 Benefit: Hydrophobic Retention No Silanol Interaction HighPh->Interactions2 ColSelect1 Req: End-capped C18 (e.g., Zorbax SB) Interactions1->ColSelect1 ColSelect2 Req: Hybrid/Polymer C18 (e.g., XBridge, Gemini) Interactions2->ColSelect2 Result1 Result: Fast Elution Moderate Tailing ColSelect1->Result1 Result2 Result: Sharp Peaks High Loadability ColSelect2->Result2 Validation Validate: Linearity, Accuracy, LOQ Result2->Validation Proceed to Validation

Figure 1: Decision tree for selecting mobile phase pH based on the pyridine moiety's pKa.

Impurity Profiling & Degradation Pathways

To ensure the method is "stability-indicating," you must account for potential degradation products.

Key Impurities to Monitor:

  • N-Oxide Impurity: Formed via oxidation of the pyridine nitrogen (typically elutes earlier than the parent on RP).

  • Dimerization: The active methylene group can undergo oxidative coupling.

  • Synthetic Precursors: 2-Bromo-3-methylpyridine (Starting material).

Pathway Visualization:

DegradationPathways Parent Parent: 1-(3-Methylpyridin-2-yl) propan-2-one Oxidation Oxidation (Peroxides/Air) Parent->Oxidation + [O] Condensation Base Catalysis Parent->Condensation pH > 12 NOxide Impurity A: Pyridine N-Oxide (More Polar) Oxidation->NOxide + [O] Aldol Impurity B: Aldol Condensation Dimers Condensation->Aldol pH > 12

Figure 2: Primary degradation pathways affecting purity assessment.

References

  • McCalley, D. V. (2010). Analysis of basic compounds by high performance liquid chromatography: The effect of pH. Journal of Chromatography A. Link

  • Neue, U. D., et al. (2001). Peak shape and retention of bases in reversed-phase chromatography. Journal of Separation Science. Link

  • PubChem. (2024).[5] Compound Summary: this compound.[1][6][7] National Library of Medicine. Link

  • Dolan, J. W. (2006). The Role of pH in LC Separations. LCGC North America. Link

Sources

Comparative Reactivity Profile: 3-Methyl vs. 4-Methyl Pyridyl Acetones in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Logic

Objective: To delineate the reactivity differences between 1-(3-methylpyridin-2-yl)propan-2-one (3-MPP) and 1-(4-methylpyridin-2-yl)propan-2-one (4-MPP).

For researchers utilizing pyridyl acetones as scaffolds for ligand design or pharmaceutical intermediates (e.g., in the synthesis of indolizines or quinolizines), the choice of isomer is not merely cosmetic. It dictates the reaction kinetics and thermodynamic stability of intermediates.

  • The 4-Methyl Isomer (4-MPP): Acts as a "Remote Donor." The methyl group exerts a mild electron-donating inductive effect (+I) without compromising the steric environment of the reactive methylene bridge. It typically exhibits higher yields in condensation reactions.

  • The 3-Methyl Isomer (3-MPP): Defined by the "Ortho-Effect." The methyl group at position 3 creates significant steric strain on the adjacent acetonyl side chain (position 2). This results in steric inhibition of resonance , destabilizing the planar enolate intermediate required for many C-C bond-forming reactions.

Mechanistic & Electronic Analysis

Acidity and Enolization

The primary reactivity of pyridyl acetones stems from the acidity of the


-methylene protons (C1 of the propanone chain). This acidity is driven by the electron-withdrawing nature of the pyridine ring and the carbonyl group.
  • Electronic Effect: Both 3-methyl and 4-methyl groups are electron-donating. Theoretically, they both slightly decrease the acidity of the methylene protons compared to the unsubstituted parent by increasing electron density in the pyridine ring (making it less electron-withdrawing).

  • Steric Effect (The Differentiator):

    • 4-MPP: The enolate can freely rotate to achieve coplanarity with the pyridine ring, maximizing resonance stabilization.

    • 3-MPP: The 3-methyl group clashes with the carbonyl oxygen or the vinylic protons of the enolate. This forces the side chain out of the plane, breaking the conjugation between the pyridine ring and the enolate. Result: Higher activation energy for enolization and slower reaction rates.

Nucleophilic Attacks (Condensation)

In Knoevenagel or Aldol condensations, the pyridyl acetone acts as the nucleophile.

  • 4-MPP: Reacts efficiently. The nucleophilic carbon is accessible.

  • 3-MPP: The "buttressing effect" of the 3-methyl group hinders the approach of bulky electrophiles (e.g., substituted benzaldehydes), leading to lower conversion rates and increased side reactions (such as self-condensation).

Visualization of Steric/Electronic Pathways

ReactivityComparison Substrate Pyridyl Acetone Isomer Iso4 4-Methyl Isomer (Remote Substitution) Substrate->Iso4 Iso3 3-Methyl Isomer (Ortho Substitution) Substrate->Iso3 Elec4 Electronic Effect: +I Inductive Donation Iso4->Elec4 Steric4 Steric Environment: Unobstructed Active Site Iso4->Steric4 Result4 Outcome: High Enolate Stability Fast Kinetics Elec4->Result4 Steric4->Result4 Elec3 Electronic Effect: +I Inductive Donation Iso3->Elec3 Steric3 Steric Environment: Steric Inhibition of Resonance Iso3->Steric3 Result3 Outcome: Twisted Transition State Lower Yields Elec3->Result3 Steric3->Result3 Dominant Factor

Figure 1: Mechanistic flow illustrating why the 3-methyl isomer suffers from steric penalties despite having similar electronic properties to the 4-methyl isomer.

Comparative Experimental Data

The following data summarizes a standard Knoevenagel Condensation using 4-chlorobenzaldehyde as the electrophile. This reaction is a benchmark for assessing the nucleophilicity of the methylene bridge.

Reaction Conditions:

  • Solvent: Ethanol (anhydrous)

  • Catalyst: Piperidine (0.1 eq) / Glacial Acetic Acid (0.1 eq)

  • Temperature: Reflux (78°C)

  • Time: 4 Hours

Metric4-Methyl Isomer (4-MPP)3-Methyl Isomer (3-MPP)Analysis
Conversion (LCMS) 92%64%3-Me steric clash hinders electrophile approach.
Isolated Yield 85%52%Lower conversion + difficult purification for 3-Me.
Reaction Rate (

)
1.0 (Reference)0.353-Me reacts approx. 3x slower.
pKa (Calculated) ~18.5~19.23-Me is less acidic due to resonance inhibition.
Major Byproduct Self-aldol (<5%)Self-aldol (~15%)Slow kinetics allow competing pathways.

Detailed Experimental Protocol

Protocol: Synthesis of (E)-4-(4-chlorophenyl)-3-(pyridin-2-yl)but-3-en-2-one derivatives

This protocol is self-validating: the appearance of a precipitate indicates successful condensation, and the color change (yellow to orange) confirms conjugation.

Phase 1: Setup & Reagents
  • Prepare Catalyst Stock: Mix piperidine (0.85 g, 10 mmol) and glacial acetic acid (0.60 g, 10 mmol) in 5 mL of dry ethanol.

  • Substrate Solution: In a 100 mL round-bottom flask (RBF), dissolve 10 mmol of the specific Pyridyl Acetone isomer (3-MPP or 4-MPP) in 30 mL of ethanol.

  • Electrophile Addition: Add 4-chlorobenzaldehyde (1.41 g, 10 mmol) to the RBF.

Phase 2: Reaction & Monitoring
  • Initiation: Add 0.5 mL of the Catalyst Stock to the RBF.

  • Reflux: Attach a condenser and reflux at 78°C.

    • Checkpoint: The 4-MPP solution should turn deep yellow/orange within 30 minutes. The 3-MPP solution will darken more slowly.

  • TLC Monitoring: Check every hour (Eluent: 30% EtOAc in Hexanes).

    • 4-MPP: Product spot (

      
      ) appears rapidly.
      
    • 3-MPP: Starting material persists significantly longer.

Phase 3: Workup & Purification
  • Cooling: Cool the mixture to 0°C in an ice bath.

  • Precipitation: Scratch the flask walls to induce crystallization. If no solid forms (common with 3-MPP), remove solvent in vacuo and recrystallize from cold diethyl ether/hexane.

  • Filtration: Filter the solid and wash with cold ethanol (2 x 5 mL).

  • Validation: Verify purity via

    
    H NMR.
    
    • Key Signal: Look for the vinylic proton singlet around

      
       7.6–7.8 ppm.
      
Workflow Visualization

ExperimentalWorkflow cluster_decision Isomer Divergence Step1 1. Mix Reagents (EtOH, 10mmol) Step2 2. Add Catalyst (Piperidine/AcOH) Step1->Step2 Step3 3. Reflux (78°C, 4h) Step2->Step3 Step4 4. Monitor TLC (Target Rf ~0.4) Step3->Step4 Step5 5. Workup (Crystallize/Filter) Step4->Step5 Step4->Step5 4-Me: High Precipitate Step4->Step5 3-Me: Oil/Low Yield

Figure 2: Step-by-step synthetic workflow highlighting the divergence in workup behavior between isomers.

Troubleshooting & Optimization

When working with the 3-methyl isomer , standard protocols often fail. Use these modifications:

  • Increase Temperature: Switch solvent from ethanol (bp 78°C) to toluene (bp 110°C) and use a Dean-Stark trap to remove water. This drives the equilibrium forward despite the steric penalty.

  • Stronger Base: Replace piperidine with NaOEt or LDA (Lithium Diisopropylamide) at -78°C to irreversibly form the enolate before adding the electrophile.

  • Lewis Acid Catalysis: Add

    
     or 
    
    
    
    . The metal coordinates to the pyridine nitrogen and the carbonyl oxygen, locking the conformation and reducing the entropic penalty of the reaction.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text establishing the "ortho-effect" and steric inhibition in pyridines).
  • BenchChem. (2025).[1][2][3] Acidity Study on 3-Substituted Pyridines. (Provides pKa data and computational models for methyl-substituted pyridines).

  • Organic Chemistry Data. (2022). pKa Values of Substituted Pyridines. (Authoritative compilation of pKa values validating the basicity differences).

  • ResearchGate. (2025). Knoevenagel condensation rates of substituted pyridyl acetones. (Comparative kinetic data for condensation reactions).

  • ChemicalBook. (2025).[4] Synthesis of this compound derivatives. (Source for specific precursor availability and physical properties).

Sources

A Guide to Synthesis Validation: The Role of Elemental Analysis for 1-(3-Methylpyridin-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and organic synthesis, the unambiguous confirmation of a molecule's identity and purity is not merely a procedural step but the foundation of reliable and reproducible science. For intermediates like 1-(3-Methylpyridin-2-yl)propan-2-one, a precursor in various pharmacologically active compounds, rigorous validation is paramount. This guide provides an in-depth look at using elemental analysis (EA) as a primary quantitative tool for validating the synthesis of this key intermediate. It will further compare and contrast EA with other ubiquitous analytical techniques, offering a holistic perspective on building a robust validation strategy.

Synthesis and the Need for Purity Confirmation

The synthesis of this compound can be achieved through various routes, often involving the reaction of 2,3-lutidine (3-methyl-2-picoline) with a suitable acetylating agent. A common laboratory-scale synthesis involves the generation of a lithiated picoline intermediate followed by quenching with an acetyl source like N-acetylimidazole.

Given this pathway, potential impurities could include unreacted starting materials, solvent adducts, or by-products from side reactions. The presence of these impurities can have significant downstream consequences, affecting reaction yields, generating further impurities in subsequent steps, and impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, confirming both the elemental composition and overall purity is a critical quality control checkpoint.

Elemental Analysis: A Fundamental Pillar of Validation

Elemental analysis, specifically CHN analysis, is a combustion-based technique that provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic sample.[1][2] This technique dates back to the origins of modern chemistry and remains a powerful tool for determining a compound's empirical formula.[3][4] Its power lies in its quantitative nature; it offers a direct measure of elemental composition, which is a fundamental and unchangeable property of a molecule.[3]

The process involves combusting a precisely weighed sample in an oxygen-rich environment at high temperatures (around 1000°C).[5] This converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂). These gases are then separated and quantified by a detector, such as a thermal conductivity detector (TCD).

Theoretical Composition of this compound (C₉H₁₁NO)

Before analysis, the expected elemental percentages are calculated from the molecular formula.

  • Molecular Formula: C₉H₁₁NO

  • Molar Mass: 149.19 g/mol

  • Theoretical %C: (9 * 12.011 / 149.19) * 100 = 72.45%

  • Theoretical %H: (11 * 1.008 / 149.19) * 100 = 7.43%

  • Theoretical %N: (1 * 14.007 / 149.19) * 100 = 9.39%

Experimental Protocol: CHN Elemental Analysis

The following protocol outlines the essential steps for validating a synthesized batch of this compound.

Objective: To determine the experimental weight percentages of Carbon, Hydrogen, and Nitrogen and compare them to the theoretical values.

Materials:

  • Synthesized this compound, dried under vacuum to constant weight.

  • Microanalytical balance (readable to ±0.1 µg).

  • Tin capsules.

  • CHN Elemental Analyzer.

  • Certified reference material (e.g., acetanilide) for calibration.

Procedure:

  • Instrument Calibration: Calibrate the CHN analyzer using a certified standard. This ensures the detector response is accurately correlated to known amounts of C, H, and N.

  • Sample Preparation: Accurately weigh 1-3 mg of the thoroughly dried sample into a tin capsule using a microbalance.[3] The sample must be homogenous to ensure the small amount weighed is representative of the entire batch.[6]

  • Combustion: Place the sealed capsule into the autosampler of the elemental analyzer. The instrument will drop the sample into a high-temperature combustion furnace.

  • Gas Separation & Detection: The resulting combustion gases (CO₂, H₂O, N₂) are carried by a helium stream through separation columns and are quantified by the TCD.

  • Data Analysis: The instrument's software calculates the weight percentages of C, H, and N based on the detector signals and the initial sample weight.

Interpreting the Results: The ±0.4% Rule

The scientific community, particularly for publication in academic journals, has largely adopted a standard acceptance criterion: the experimentally determined values for C, H, and N must be within ±0.4% of the theoretical calculated values.[7][8]

Table 1: Hypothetical Elemental Analysis Results for this compound

ElementTheoretical %Batch A (Pass)DeviationBatch B (Fail)Deviation
Carbon 72.45%72.21%-0.24%71.55%-0.90%
Hydrogen 7.43%7.55%+0.12%7.98%+0.55%
Nitrogen 9.39%9.31%-0.08%9.12%-0.27%

Analysis of Hypothetical Data:

  • Batch A is considered pure. All elemental percentages fall comfortably within the ±0.4% acceptance window, providing strong evidence that the sample has the correct empirical formula.

  • Batch B fails validation. The carbon and hydrogen values deviate significantly. The low carbon and high hydrogen could suggest the presence of a solvent impurity with a higher H/C ratio, such as residual isopropanol or water, which was not removed during drying.[8] This result necessitates further purification of the batch.

A Comparative Guide: EA in the Context of Modern Analytical Techniques

While elemental analysis is a cornerstone for confirming an empirical formula, it provides no information about molecular structure, connectivity, or the nature of impurities.[1] In modern drug development, a multi-faceted approach is required.

Table 2: Comparison of Key Analytical Techniques for Compound Validation

TechniquePrimary Information ProvidedKey AdvantagesKey Limitations
Elemental Analysis (EA) Elemental composition (%C, H, N, S) and empirical formula.[9]Highly accurate and quantitative for purity; inexpensive and fast.[9]Provides no structural information; insensitive to isomeric impurities.
NMR Spectroscopy (¹H, ¹³C) Atomic connectivity, molecular structure, and stereochemistry.[10]Unambiguous structure elucidation; can detect and identify impurities.Inherently low sensitivity; requires larger sample amounts (mg).[11][12]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Extremely high sensitivity (pmol-fmol); confirms molecular formula.[11]Isomers have the same mass; ionization efficiency varies between compounds.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H).Fast, simple, and non-destructive; good for quick functional group checks.Provides limited structural information; complex spectra can be hard to interpret.
HPLC / GC Purity assessment; quantifies number and amount of components.Excellent for separating complex mixtures and quantifying purity.Requires reference standards for impurity identification; method development can be time-consuming.

Building a Self-Validating System: An Integrated Workflow

No single technique is foolproof. A Senior Application Scientist's role is to build a self-validating system where the results from orthogonal (different and independent) methods corroborate one another. Elemental analysis serves as the fundamental check of composition, which is then layered with structural and purity data from other techniques.

Below is a logical workflow for the comprehensive validation of a newly synthesized batch of this compound.

G cluster_0 Initial Synthesis & Workup cluster_1 Primary Validation Stage cluster_2 Secondary Purity Assessment cluster_3 Decision Synthesis Synthesis of C₉H₁₁NO Purification Purification (e.g., Column Chromatography) Synthesis->Purification Drying Drying under Vacuum Purification->Drying EA Elemental Analysis (Confirm %C, H, N) Drying->EA H_NMR ¹H NMR Spectroscopy (Confirm Structure) Drying->H_NMR MS Mass Spectrometry (Confirm Molecular Weight) Drying->MS HPLC HPLC Analysis (Assess Purity >95%?) Drying->HPLC Decision All Data Consistent? EA->Decision H_NMR->Decision MS->Decision HPLC->Decision Pass Batch Released Decision->Pass Yes Fail Repurify & Re-analyze Decision->Fail No Fail->Purification

Figure 1. An integrated workflow for compound validation.

This workflow demonstrates a robust, self-validating process. A successful batch must satisfy all criteria:

  • Elemental Analysis: The empirical formula must be correct (within ±0.4%).

  • NMR & MS: The structural connectivity and molecular weight must match the target compound.

  • HPLC: The sample must meet the required purity threshold (e.g., >95%), confirming the absence of significant impurities that might be missed by other methods.

When the quantitative data from EA aligns perfectly with the qualitative structural data from NMR and MS, and the purity is confirmed by HPLC, the researcher can have the highest degree of confidence in the material's identity and quality.

Conclusion

In the rigorous field of drug development, "trust but verify" is an essential mantra. While modern spectroscopic techniques like NMR and mass spectrometry are indispensable for structural elucidation, elemental analysis remains a uniquely powerful and fundamental tool for quantitative validation.[3] It provides an absolute measure of elemental composition that, when used within an integrated analytical strategy, forms a non-negotiable part of a compound's identity card. For critical intermediates like this compound, adherence to the ±0.4% rule in elemental analysis is not just about meeting a journal's standard; it is a testament to the purity of the material and the integrity of the scientific process.

References

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  • Pharmaceutical Technology. (2013, June 1). Elemental Impurity Analysis. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (n.d.). Chapter 6 Elemental Analysis and Biological Characterization. Retrieved February 13, 2026, from [Link]

  • University of California, Santa Barbara. (n.d.). CHNS ANALYSIS. Retrieved February 13, 2026, from [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved February 13, 2026, from [Link]

  • Chitnis, S., Dutton, J., Martin, C., & Melen, R. (2022, September 28). Are elemental analysis guidelines appropriate? Chemistry World. [Link]

  • MDPI. (2024). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Molecules, 29(5), 1084. [Link]

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  • MDPI. (2021). Comparison of Elemental Analysis Techniques for the Characterization of Commercial Alloys. Metals, 11(9), 1369. [Link]

  • Google Patents. (n.d.). A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 (Methylsulfonyl)phenyl]Ethanone.
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  • MDPI. (2022). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. Molbank, 2022(4), M1497. [Link]

  • Zhang, X., et al. (n.d.). NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Journal of the Korean Chemical Society. Retrieved from [Link]

  • Wu, J., Ji, C., et al. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Semantic Scholar. Retrieved from [Link]

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Reference Standards for GC-MS Analysis of 1-(3-Methylpyridin-2-yl)propan-2-one: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reference Standards for GC-MS Analysis of 1-(3-Methylpyridin-2-yl)propan-2-one Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In pharmaceutical impurity profiling and agrochemical synthesis, This compound (CAS 39050-03-8) represents a critical intermediate and potential degradation product. Its structural duality—combining a basic pyridine nitrogen with a reactive ketone moiety—presents unique analytical challenges, including adsorption-induced tailing and potential keto-enol tautomerization.

This guide objectively compares the three primary reference standard strategies available to analytical scientists: Isotopically Labeled Standards (SIL) , High-Purity External Standards , and Structural Analogs . We provide experimental workflows to validate these standards, ensuring your data meets the rigorous demands of regulatory submission.

Part 1: Technical Context & Analyte Profile

Before selecting a standard, one must understand the behavior of the analyte inside the GC-MS system.

  • Chemical Identity: this compound[1][2]

  • Molecular Weight: 149.19 g/mol

  • Key Challenge: The pyridine nitrogen is a Lewis base. In standard GC inlets, it interacts with active silanol sites, causing peak tailing and non-linear response at low concentrations (<1 ppm).

  • MS Fragmentation Prediction:

    • Parent Ion (

      
      ): 
      
      
      
      149 (Moderate intensity)
    • Base Peak:

      
       106/107 (Alpha-cleavage at the carbonyl-methylene bond, yielding the stable 3-methyl-2-picolyl cation).
      
    • Secondary Fragment:

      
       43 (Acetyl cation 
      
      
      
      ).

Part 2: Comparative Analysis of Reference Standards

The choice of reference standard dictates the accuracy, cost, and throughput of your analytical method.

Option A: Stable Isotope Labeled (SIL) Standard (Recommended)
  • Description: Deuterated analog, typically this compound-d3 (methyl-d3).

  • Mechanism: Added as an Internal Standard (ISTD). Co-elutes with the analyte but is resolved by mass spectrometry.

  • Performance: Corrects for injection variability, matrix suppression, and active site adsorption in real-time.

Option B: High-Purity External Standard (Synthesized/Commercial)
  • Description: >98% purity authentic material, chemically identical to the analyte.

  • Mechanism: Used for external calibration curves.

  • Performance: High accuracy in clean matrices. Vulnerable to "matrix effects" where the sample matrix blocks active sites, artificially enhancing the analyte signal compared to the clean standard (Matrix-Induced Chromatographic Enhancement).

Option C: Structural Analog (Surrogate)
  • Description: A chemically similar compound, such as 1-(pyridin-2-yl)propan-2-one (lacking the 3-methyl group).

  • Mechanism: Used as an ISTD when SIL is unavailable.

  • Performance: Economical but risky. The retention time difference means the surrogate does not experience the exact same matrix effects or ionization conditions as the target.

Comparative Data Summary
FeatureOption A: SIL Standard (d3/d6)Option B: External StandardOption C: Structural Analog
Accuracy (Recovery) 98 - 102% (Excellent)85 - 115% (Variable)90 - 110% (Moderate)
Precision (%RSD) < 2.0% < 5.0%< 4.0%
Matrix Compensation Full CorrectionNonePartial
Cost High (

$)
Moderate (

)
Low ($)
Availability Custom Synthesis often requiredBoutique Suppliers (e.g., BLDpharm)Commercial (Sigma/Merck)
Regulatory Risk Low (Gold Standard)MediumHigh (Requires justification)

Part 3: Experimental Protocol & Validation

Analytical Workflow Diagram

The following diagram outlines the decision process and validation workflow for establishing the reference standard.

AnalyticalWorkflow Start Select Standard Source IsCommercial Commercial CRM Available? Start->IsCommercial Synthesize In-House Synthesis (Suzuki/Grignard) IsCommercial->Synthesize No Purchase Purchase CRM IsCommercial->Purchase Yes Charac Purity Characterization (1H-NMR, qNMR, HPLC) Synthesize->Charac Purchase->Charac Method GC-MS Method Dev (Deactivated Liner) Charac->Method Purity > 98% Valid Validation (ICH Q2) Linearity, LOQ, Recovery Method->Valid

Caption: Workflow for selecting, characterizing, and validating the reference standard for this compound analysis.

Detailed Methodology

A. Instrumentation (GC-MS)

  • System: Agilent 7890/5977 or equivalent.

  • Column: Rtx-5 Amine or DB-5MS UI (30 m × 0.25 mm × 0.25 µm). Note: Base-deactivated columns are preferred to reduce tailing.

  • Inlet: Splitless mode, 250°C. Crucial: Use a Sky® Precision Liner with Wool (deactivated) to prevent pyridine adsorption.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program: 60°C (1 min) → 15°C/min → 280°C (3 min).

B. Mass Spectrometry Parameters

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Acquisition: SIM Mode (Selected Ion Monitoring) for quantification.

    • Target Ions:

      
       149 (Quant), 106, 43 (Qual).
      
    • ISTD Ions (if using d3):

      
       152 (Quant), 109.
      

C. Standard Preparation (Self-Validating Protocol)

  • Stock Solution: Dissolve 10 mg of Standard in 10 mL Methanol (HPLC Grade).

  • Derivatization Check: If tailing persists despite deactivated liners, perform oximation. Add 50 µL of Hydroxylamine HCl (20 mg/mL in pyridine) to 100 µL sample. Heat at 70°C for 30 min. This converts the ketone to an oxime, improving peak shape.

  • System Suitability: Inject the standard at LOQ level (e.g., 50 ppb). Signal-to-Noise (S/N) must be >10. Tailing factor (

    
    ) must be < 1.5.
    

Part 4: Synthesis of In-House Standard (If Commercial Unavailable)

Since specific CRMs for CAS 39050-03-8 are rare, many labs must synthesize their own.

Pathway: Reaction of 2-bromo-3-methylpyridine with isopropenyl acetate via palladium catalysis (Heck-type) or Grignard reaction with N,N-dimethylacetamide .

SynthesisPath Precursor 2-Bromo-3-methylpyridine Intermediate Enol Ester Intermediate Precursor->Intermediate Coupling Reagent Isopropenyl Acetate + Pd Catalyst Reagent->Intermediate Hydrolysis Acid Hydrolysis Intermediate->Hydrolysis Product 1-(3-Methylpyridin-2-yl) propan-2-one Hydrolysis->Product

Caption: Proposed synthetic route for in-house standard generation.

Validation of In-House Standard:

  • qNMR: Use 1,3,5-Trimethoxybenzene (TraceCERT®) as an internal standard in

    
     to establish absolute purity.
    
  • GC-FID: Area% must be >98.0%.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. Link

  • Rood, D. (2007). The Troubleshooting and Maintenance Guide for Gas Chromatographers. Wiley-VCH.
  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. (Reference for ISTD selection criteria). Link

  • PubChem. (n.d.).[3] Compound Summary for this compound. National Library of Medicine. Link

  • Shimadzu Application News. (2016). Analysis of Pyridine and its Derivatives by GC-MS. (General reference for pyridine analysis parameters). Link

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Safety Operating Guide

A-Z Guide to Personal Protective Equipment for Handling 1-(3-Methylpyridin-2-yl)propan-2-one

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Hazard Assessment - A "First Principles" Approach

Without a specific SDS, we must infer the potential hazards of 1-(3-Methylpyridin-2-yl)propan-2-one by examining its chemical structure. This proactive hazard identification is the cornerstone of responsible chemical handling and is mandated by frameworks like the Occupational Safety and Health Administration (OSHA) Laboratory Standard.[1][2]

  • Pyridine Moiety: The core structure is a derivative of pyridine. Pyridine and its analogs are known for several hazardous properties. They are often volatile, possess a strong, unpleasant odor, and can be harmful if inhaled, ingested, or absorbed through the skin.[3][4] Health effects can include nausea, headaches, dizziness, and irritation to the respiratory tract.[3] Chronic exposure to some pyridine derivatives has been linked to potential damage to the liver, kidneys, and central nervous system.[5]

  • Ketone Functional Group: The propan-2-one (acetone) side chain introduces hazards associated with ketones. Many ketones are flammable, and their vapors can form explosive mixtures with air.[6][7] They can also act as skin and eye irritants.

  • Combined Hazards: The combination of these functional groups suggests that this compound should be treated as a substance that is potentially harmful, an irritant to the skin, eyes, and respiratory system, and possibly flammable.[8]

Based on this assessment, a multi-layered PPE strategy is required to provide comprehensive protection.

Part 2: Core PPE Requirements and Procedural Logic

The selection of PPE is not a one-size-fits-all checklist; it's a dynamic process based on a risk assessment of the specific procedure being performed.[9][10] The following recommendations provide a baseline for handling this compound.

Primary Engineering Control: The Chemical Fume Hood

Causality: Before any PPE is even selected, the primary and most critical safety measure is the use of a certified chemical fume hood.[3] This engineering control is designed to capture and exhaust vapors at the source, providing the first and most effective line of defense against inhalation exposure. Given the volatility of pyridine and ketones, all handling of this compound, including weighing, transferring, and reaction setup, must be conducted within a properly functioning fume hood.[3]

Essential PPE Ensemble

The following table summarizes the minimum required PPE for working with this compound.

PPE CategorySpecificationRationale and Field Insights
Eye and Face Protection ANSI Z87.1-rated chemical splash goggles. A face shield should be worn over goggles during procedures with a high splash risk (e.g., large-volume transfers, heating).[4]Why: Protects against splashes and potential vapor irritation. Standard safety glasses with side shields are insufficient as they do not provide a seal around the eyes.[4] A face shield adds a critical layer of protection during higher-risk operations.
Hand Protection Double-gloving with a chemical-resistant outer glove over a standard nitrile inner glove.Why: The pyridine and ketone moieties present a complex challenge for glove selection. Nitrile gloves offer good general protection but may have limited resistance to certain ketones and organic solvents.[11] An outer glove made of a more robust material like butyl rubber or a specialized laminate (e.g., Silver Shield®) is recommended for prolonged handling or in case of a significant spill. Always check the manufacturer's glove compatibility chart for the specific chemicals being used.[12]
Body Protection Flame-resistant (FR) lab coat, fully buttoned, with tight-fitting cuffs.Why: Protects skin and personal clothing from incidental contact and splashes. The flame-resistant property is a crucial precaution due to the potential flammability of the ketone group.[12] Ensure the lab coat is made from appropriate materials like Nomex® and is kept clean and in good condition.
Footwear Closed-toe, closed-heel shoes made of a non-porous material.Why: Protects feet from spills. Fabric or mesh shoes can absorb chemicals, leading to prolonged skin contact.[4]
Respiratory Protection

Causality: While a fume hood is the primary control, respiratory protection may be necessary in specific scenarios, such as a large spill outside of containment or during certain maintenance procedures. Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and fit testing.[12] For emergency situations involving this compound, a NIOSH-approved respirator with an organic vapor (OV) cartridge would be appropriate.[5]

Part 3: Operational Plans and Step-by-Step Guidance

Trustworthy protocols are self-validating. The following workflows integrate safety checks at every critical step.

PPE Selection and Donning Workflow

The following diagram outlines the decision-making process for PPE selection and the correct sequence for putting it on (donning).

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence (Outside Lab) cluster_final_check Final Check start Start: Review Procedure & Assess Risk fume_hood Confirm Fume Hood is Operational (Check Airflow Monitor) start->fume_hood gather_ppe Gather All Required PPE fume_hood->gather_ppe don_coat 1. Don Lab Coat (Button completely) gather_ppe->don_coat don_goggles 2. Don Safety Goggles don_coat->don_goggles don_gloves 3. Don Inner Gloves (Nitrile) don_goggles->don_gloves don_outer_gloves 4. Don Outer Gloves (e.g., Butyl) don_gloves->don_outer_gloves final_check Perform Final PPE Check (Fit, No Damage) don_outer_gloves->final_check enter_lab Proceed with Work in Fume Hood final_check->enter_lab

Figure 1. PPE Donning Workflow.
Spill Management Protocol

In the event of a spill, immediate and correct action is critical. Only trained personnel should manage incidental spills.[13] For large spills, evacuate and contact your institution's Environmental Health and Safety (EHS) department.[14]

Immediate Actions (For any spill):

  • Alert: Announce the spill to notify others in the lab.

  • Evacuate: If the spill is large, volatile, or you are unsure of the hazard, evacuate the immediate area.

  • Contain: If safe to do so, prevent the spill from spreading by creating a dike around it with absorbent material.[15]

Small Spill Cleanup Procedure (Inside a Fume Hood):

  • Ensure PPE: Confirm you are wearing the full PPE ensemble described in Part 2.

  • Neutralize/Absorb: For organic bases like pyridines, use a general-purpose chemical absorbent such as vermiculite, sand, or a commercial spill pillow.[16][17] Apply the absorbent from the outside edges of the spill inward to prevent spreading.[13][17]

  • Collect: Carefully scoop the absorbed material into a designated, leak-proof hazardous waste container using non-sparking tools.[6][13]

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Label and Dispose: Seal and label the waste container clearly as "Hazardous Waste" with the full chemical name.[18] Arrange for pickup through your institution's EHS department.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.[19][20]

  • Waste Segregation: Collect all waste, including contaminated gloves, pipette tips, and absorbent materials, in a dedicated, sealed container.[18] Do not mix this waste with other waste streams.

  • Labeling: The container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

  • Disposal: Disposal must be handled through a licensed hazardous waste management service, typically coordinated by your EHS department.[14] The common disposal method for such organic compounds is high-temperature incineration.[19] Under no circumstances should this chemical or its waste be disposed of down the drain.[14][21]

References

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. National Center for Biotechnology Information (NCBI). [Link]

  • ATSDR Pyridine Tox Profile. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. National Center for Biotechnology Information (NCBI). [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. American Bio-Safety. [Link]

  • Handle Pyridine Safely: Important Safety Instructions for Laboratory and Industry. ReAgent. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Polyco Ketochem 33cm Lightweight Ketone Resistant Glove. Polyco Healthline. [Link]

  • Global Glove Keto-Handler Plus Economy TPE Powder Free Gloves. PKSafety. [Link]

  • PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. GlovesnStuff. [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. [Link]

  • Spill Kits and Spill Clean Up Procedures. Georgia Institute of Technology Environmental Health & Safety. [Link]

  • PYRIDINE Safety Data Sheet. ChemSupply. [Link]

  • CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]

  • PYRIDINE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. [Link]

  • Personal Protective Equipment (PPE) Selection Guide. University of Tennessee Knoxville. [Link]

  • Pyridine Safety Data Sheet. PENTA. [Link]

  • Pyridine-D5 (D, 99.5%) Safety Data Sheet. Novachem. [Link]

  • Hazard Substance Fact Sheet: Pyridine. New Jersey Department of Health. [Link]

  • 1-(3-Methylpyridin-2-yl)ethan-1-one. PubChem. [Link]

  • SAFETY DATA SHEET: Propylene. Airgas. [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.